L-Alanyl-L-norleucine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3303-37-5 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 |
InChI Key |
RSIYBPVKRVHPQK-BQBZGAKWSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to L-Alanyl-L-norleucine: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of the dipeptide L-Alanyl-L-norleucine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, plausible experimental protocols for its synthesis and analysis, and a discussion of its potential biological roles based on the activities of its constituent amino acids and similar dipeptides.
Chemical Structure and Identification
This compound is a dipeptide composed of L-alanine and L-norleucine residues linked by a peptide bond.[1] The N-terminal amino acid is L-alanine, and the C-terminal amino acid is L-norleucine. Norleucine is an isomer of leucine with a straight four-carbon side chain.
References
An In-depth Technical Guide on the Synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid, a dipeptide also known as L-Alanyl-L-norleucine. The synthesis of this and other dipeptides is a fundamental process in peptide chemistry, crucial for the development of new therapeutics and research tools. This document outlines the prevalent synthetic strategies, detailed experimental protocols, and methods for purification and characterization.
Introduction
(2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid (this compound) is a dipeptide composed of the amino acids L-alanine and L-norleucine linked by a peptide bond.[1] Norleucine, an isomer of leucine, is a non-proteinogenic amino acid that has been utilized in research to probe the roles of other amino acids, such as methionine, in biological processes like those implicated in Alzheimer's disease.[2] The synthesis of such dipeptides requires a strategic approach to ensure the correct sequence and stereochemistry, primarily involving the use of protecting groups and coupling agents.
Synthetic Strategies
The synthesis of this compound is typically achieved through either solution-phase or solid-phase peptide synthesis (SPPS). Both methods rely on the protection of reactive functional groups to prevent unwanted side reactions and ensure the formation of the desired peptide bond.
Protecting Group Strategy
To control the formation of the peptide bond between the carboxyl group of L-alanine and the amino group of L-norleucine, it is essential to protect the amino group of L-alanine and the carboxyl group of L-norleucine. Common protecting groups for the α-amino group include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The carboxyl group is often protected as a methyl or ethyl ester.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the solution-phase synthesis of this compound.
Coupling Agents
The formation of the peptide bond requires the activation of the carboxyl group of the N-protected L-alanine. Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and reduce racemization.
Experimental Protocols
Preparation of N-Boc-L-alanine (Boc-Ala-OH)
A common method for the N-protection of L-alanine involves its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]
Procedure:
-
Dissolve L-alanine in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate to the solution.
-
Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (for Fmoc protection) or di-tert-butyl dicarbonate (for Boc protection).
-
Stir the mixture at room temperature for 18 hours.
-
Work up the reaction mixture by extraction and acidification to yield the N-protected L-alanine.[4]
Solution-Phase Synthesis of Boc-L-Alanyl-L-norleucine Methyl Ester
This protocol describes the coupling of N-Boc-L-alanine with the methyl ester of L-norleucine.
Materials:
-
N-Boc-L-alanine
-
L-norleucine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve L-norleucine methyl ester hydrochloride in DCM and neutralize with TEA or NMM.
-
In a separate flask, dissolve N-Boc-L-alanine and HOBt in DCM.
-
Cool the N-Boc-L-alanine solution to 0 °C and add DCC.
-
Stir the mixture at 0 °C for 30 minutes, then add the neutralized L-norleucine methyl ester solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
Deprotection
The final step is the removal of the protecting groups to yield the free dipeptide.
N-terminal Boc Deprotection:
-
Treat the protected dipeptide with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 1-2 hours at room temperature.
C-terminal Ester Hydrolysis (Saponification):
-
Dissolve the N-deprotected dipeptide in a mixture of methanol and water.
-
Add a slight excess of aqueous sodium hydroxide (1 M) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture and purify the final product.
Purification and Characterization
Purification of the final dipeptide is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
| Parameter | Method | Expected Outcome |
| Purification | Reversed-Phase HPLC | A single major peak corresponding to the dipeptide. |
| Identity Confirmation | Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound (C₉H₁₈N₂O₃, MW: 202.25 g/mol ).[1] |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra consistent with the dipeptide structure. |
| Purity Assessment | Analytical HPLC | Purity of >95% is typically desired for research applications. |
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid | PubChem CID: 1549453[1] |
| Molecular Formula | C₉H₁₈N₂O₃ | PubChem CID: 1549453[1] |
| Molecular Weight | 202.25 g/mol | PubChem CID: 1549453[1] |
| CAS Number | 3303-37-5 | PubChem CID: 1549453[1] |
Biological Context and Signaling
While specific signaling pathways for this compound have not been extensively studied, its constituent amino acids are known to be biologically active. L-alanine is involved in glucose metabolism and can influence cellular signaling pathways. Some dipeptides, such as L-alanyl-L-glutamine, have been investigated for their potential to modulate signaling proteins related to protein synthesis and degradation.[5] Norleucine has been used as a tool to study the effects of methionine substitution in amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[2]
The synthesis of this compound and its analogues can provide valuable tools for investigating peptide structure-activity relationships and for the development of novel therapeutic agents.
Caption: Biological context of this compound's constituent amino acids.
Conclusion
The synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid is a standard yet precise process in peptide chemistry. By employing appropriate protecting group strategies and coupling agents, this dipeptide can be synthesized in both solution and solid phases. The detailed protocols and purification methods outlined in this guide provide a framework for researchers and drug development professionals to produce high-purity this compound for various scientific applications. Further research into the specific biological activities of this dipeptide may reveal novel therapeutic opportunities.
References
- 1. This compound | C9H18N2O3 | CID 1549453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norleucine - Wikipedia [en.wikipedia.org]
- 3. Boc-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 4. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 5. Ameliorative Potential of L-Alanyl L-Glutamine Dipeptide in Colon Cancer Patients Receiving Modified FOLFOX-6 Regarding the Incidence of Diarrhea, the Treatment Response, and Patients’ Survival: A Randomized Controlled Trial [mdpi.com]
L-Alanyl-L-norleucine: A Technical Guide on its Potential Biological Significance in Drug Development
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: While direct experimental data on the biological significance of the dipeptide L-Alanyl-L-norleucine is not extensively documented in publicly accessible literature, its constituent amino acids, L-Alanine and the non-proteinogenic L-norleucine, offer a compelling basis for its potential applications in peptide-based drug discovery and development. This technical guide synthesizes the known biological roles of its components and the principles of peptide modification to infer the potential significance of this compound as a strategic building block for enhancing the therapeutic properties of peptides.
Introduction: The Role of Dipeptides and Non-Canonical Amino Acids in Peptide Therapeutics
Peptides have emerged as a significant class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, rapid clearance, and low oral bioavailability.[1] To overcome these limitations, medicinal chemists employ various strategies, including the incorporation of non-canonical amino acids (ncAAs).[2][3] These unique building blocks can impart desirable physicochemical properties to a peptide, such as increased resistance to enzymatic degradation.[3][4]
This compound is a dipeptide composed of the canonical amino acid L-Alanine and the non-canonical amino acid L-norleucine. The use of dipeptides as single units in solid-phase peptide synthesis (SPPS) can be an efficient method for incorporating specific sequences, including those with ncAAs.[5][6] This guide will explore the potential biological significance of this compound by examining its constituent parts and the strategic advantages of its use in peptide design.
Physicochemical and Biological Properties of Constituent Amino Acids
The predicted significance of this compound is derived from the distinct properties of L-Alanine and L-norleucine.
L-Alanine
L-Alanine is a small, non-essential amino acid with a hydrophobic methyl side chain.[7] In biological systems, it is involved in the glucose-alanine cycle, a process that facilitates the transport of nitrogen from peripheral tissues to the liver. While it is a fundamental component of natural peptides and proteins, in the context of peptide drug design, its small, non-reactive side chain makes it a useful tool for probing structure-activity relationships through "alanine scanning," where it systematically replaces other residues to identify critical amino acids for biological activity.
L-norleucine
L-norleucine is an isomer of leucine with a linear four-carbon side chain.[8] As a non-proteinogenic amino acid, its incorporation into peptides is a synthetic modification. The key properties and applications of L-norleucine in peptide design include:
-
Increased Hydrophobicity: The linear alkyl side chain of norleucine is more hydrophobic than the side chain of methionine, an amino acid it is often used to replace.[9] This can influence peptide-membrane interactions and overall solubility.
-
Enhanced Stability: L-norleucine is resistant to oxidation, unlike methionine, which contains a sulfur atom susceptible to oxidation.[10] This makes norleucine a valuable substitute for methionine in peptides prone to oxidative degradation, thereby increasing their shelf-life and stability in vivo.
-
Resistance to Enzymatic Degradation: The presence of non-canonical amino acids can hinder recognition by proteases, leading to increased resistance to enzymatic cleavage and a longer plasma half-life of the peptide therapeutic.[3][4][11]
-
Probing Methionine's Role: Due to its structural similarity to methionine, norleucine has been used as a probe to study the functional role of methionine residues in peptides. For instance, replacing methionine with norleucine in Amyloid-β peptides has been shown to negate their neurotoxic effects, highlighting its potential in studying and developing therapeutics for neurodegenerative diseases.[8][12]
A summary of the key physicochemical properties of this compound and its constituent amino acids is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₉H₁₈N₂O₃ | 202.25 | Dipeptide containing a non-canonical amino acid.[13] |
| L-Alanine | C₃H₇NO₂ | 89.09 | Small, hydrophobic, proteinogenic amino acid.[7] |
| L-norleucine | C₆H₁₃NO₂ | 131.17 | Non-proteinogenic, hydrophobic, oxidation-resistant.[8] |
Inferred Biological Significance and Applications of this compound in Drug Development
Based on the properties of its components, the primary biological significance of this compound lies in its utility as a building block for creating peptides with enhanced therapeutic profiles.
Enhancing Peptide Stability
The incorporation of this compound into a peptide sequence introduces the non-canonical L-norleucine. This modification can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its circulation time. This is a critical factor in designing peptide drugs with improved pharmacokinetic profiles.
Modifying Receptor and Target Interactions
The replacement of a natural dipeptide sequence with this compound can alter the local hydrophobicity and conformation of the peptide. This may lead to modified binding affinities and selectivities for its biological target. The linear, unbranched side chain of norleucine provides a different spatial and hydrophobic interaction profile compared to its natural isomers, leucine and isoleucine, or the amino acid it often replaces, methionine.
Streamlining Solid-Phase Peptide Synthesis (SPPS)
Using pre-formed dipeptides like this compound in SPPS can be advantageous. It reduces the number of coupling cycles required to synthesize a long peptide and can help to overcome synthetic challenges associated with certain sequences, such as aggregation.[6]
The logical workflow for utilizing this compound in peptide drug development is illustrated in the following diagram.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Canonical Amino Acids in Analyses of Protease Structure and Function [mdpi.com]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Amino Acid Physical Properties | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Norleucine - Wikipedia [en.wikipedia.org]
- 9. Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. This compound | C9H18N2O3 | CID 1549453 - PubChem [pubchem.ncbi.nlm.nih.gov]
L-Alanyl-L-norleucine: A Comprehensive Physicochemical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth overview of the physicochemical properties of the dipeptide L-Alanyl-L-norleucine. This document collates available computed and experimental data for the dipeptide and its constituent amino acids, L-alanine and L-norleucine. Furthermore, it outlines detailed, adaptable protocols for its synthesis, purification, and analysis, and presents a representative signaling pathway to contextualize its potential biological interactions.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. While experimental data for the dipeptide is limited, a combination of computed values and experimental data for its constituent amino acids provides a comprehensive profile.
General Properties
| Property | This compound | L-Alanine | L-Norleucine |
| Molecular Formula | C₉H₁₈N₂O₃[1] | C₃H₇NO₂[2] | C₆H₁₃NO₂[3] |
| Molecular Weight | 202.25 g/mol [1] | 89.09 g/mol [2] | 131.17 g/mol [4] |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid[1] | (2S)-2-aminopropanoic acid[2] | (2S)-2-aminohexanoic acid[3] |
| CAS Number | 3303-37-5 | 56-41-7[2] | 327-57-1[4] |
Solubility and Partition Coefficient
| Property | This compound (Computed) | L-Alanine (Experimental) | L-Norleucine (Experimental) |
| Water Solubility | Data not available | 164 g/L at 25 °C[2] | 16 g/L at 23 °C[3] |
| XLogP3 | -2.7[1] | -3.0 | -1.7 |
Acid-Base Properties and Melting Point
| Property | This compound (Predicted) | L-Alanine (Experimental) | L-Norleucine (Experimental) |
| pKa (Carboxyl) | ~2-3 | 2.35[5] | 2.39[3] |
| pKa (Amino) | ~9-10 | 9.87[5] | 9.76[3] |
| Melting Point | Data not available | >300 °C (decomposes)[2] | >300 °C (decomposes)[4][6][7] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on standard peptide chemistry and can be adapted based on available laboratory equipment and reagents.
Synthesis of this compound
A common method for dipeptide synthesis is the coupling of N-protected and C-protected amino acids followed by deprotection.
Caption: Workflow for the purification of this compound using HPLC.
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically used for peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time (e.g., 5% to 95% B over 30 minutes). The optimal gradient should be determined empirically.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues were present).
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of the mobile phase.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient elution and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Analytical Methods
NMR spectroscopy is used to confirm the structure of the synthesized dipeptide.
Expected ¹H NMR Chemical Shifts (in D₂O):
-
Alanine-αH: ~4.0-4.3 ppm (quartet)
-
Alanine-βH₃: ~1.4-1.6 ppm (doublet)
-
Norleucine-αH: ~4.1-4.4 ppm (triplet)
-
Norleucine-βH₂: ~1.7-1.9 ppm (multiplet)
-
Norleucine-γH₂: ~1.2-1.4 ppm (multiplet)
-
Norleucine-δH₂: ~1.2-1.4 ppm (multiplet)
-
Norleucine-εH₃: ~0.8-1.0 ppm (triplet)
Expected ¹³C NMR Chemical Shifts (in D₂O):
-
Alanine-Cα: ~51-53 ppm
-
Alanine-Cβ: ~18-20 ppm
-
Alanine-C=O: ~175-178 ppm
-
Norleucine-Cα: ~55-57 ppm
-
Norleucine-Cβ: ~32-34 ppm
-
Norleucine-Cγ: ~28-30 ppm
-
Norleucine-Cδ: ~22-24 ppm
-
Norleucine-Cε: ~14-16 ppm
-
Norleucine-C=O: ~177-180 ppm
Note: Actual chemical shifts can vary depending on the solvent, pH, and temperature.
Mass spectrometry is used to confirm the molecular weight and sequence of the dipeptide.
Expected Mass-to-Charge Ratios (m/z):
-
[M+H]⁺: 203.13
-
[M+Na]⁺: 225.11
Fragmentation Analysis: In tandem MS (MS/MS), characteristic fragment ions (b- and y-ions) would be observed, confirming the amino acid sequence.
Expected MS/MS Fragmentation
Caption: Expected b- and y-ion fragmentation of this compound in MS/MS.
Biological Context and Signaling
While specific signaling pathways for this compound have not been elucidated, dipeptides are primarily absorbed in the intestine via the PepT1 transporter. Once inside the enterocytes, they can be hydrolyzed into their constituent amino acids, which then enter the bloodstream. L-alanine and L-norleucine can then participate in various metabolic and signaling pathways. For instance, L-alanine is involved in the glucose-alanine cycle, and branched-chain amino acids, which are structurally similar to norleucine, are known to activate the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.
Representative Amino Acid Signaling Pathway (mTORC1)
Caption: A simplified diagram of the mTORC1 signaling pathway activated by amino acids.
Conclusion
This guide provides a foundational understanding of the physicochemical properties of this compound, along with practical methodologies for its synthesis, purification, and characterization. While further experimental investigation is required to fully elucidate its properties and biological functions, the information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The provided protocols and data can guide future studies and applications of this dipeptide.
References
- 1. This compound | C9H18N2O3 | CID 1549453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norleucine - Wikipedia [en.wikipedia.org]
- 4. 327-57-1 CAS MSDS (L-Norleucine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Amino Acids [vanderbilt.edu]
- 6. L-Norleucine =98 TLC 327-57-1 [sigmaaldrich.com]
- 7. L-ノルロイシン ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide on the Discovery and Initial Studies of L-Alanyl-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific discovery and initial experimental studies of L-Alanyl-L-norleucine is not extensively available in public records. This guide is a reconstruction based on established principles of peptide chemistry and biology, outlining the probable methodologies that would have been employed for the synthesis, characterization, and initial biological evaluation of this dipeptide.
Introduction
Dipeptides, the simplest protein fragments, are increasingly recognized for their diverse biological activities, including roles as signaling molecules, therapeutic agents, and modulators of cellular processes. This compound is a dipeptide composed of the amino acids L-alanine and L-norleucine. While L-alanine is a common proteinogenic amino acid, L-norleucine is a non-proteinogenic isomer of leucine, found in some bacterial strains and used experimentally to probe protein structure and function. The unique combination of a small, simple amino acid (alanine) with a non-polar, linear side-chain amino acid (norleucine) suggests that this compound could possess interesting physicochemical and biological properties. This document provides a technical overview of the likely steps taken in the discovery and initial investigation of this dipeptide, from its chemical synthesis to its preliminary biological characterization.
Physicochemical Properties
The initial characterization of a novel dipeptide such as this compound would involve determining its fundamental physicochemical properties. This data is crucial for its purification, handling, and for understanding its potential interactions in biological systems.
| Property | Value | Data Source |
| Molecular Formula | C₉H₁₈N₂O₃ | PubChem |
| Molecular Weight | 202.25 g/mol | PubChem |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid | PubChem |
| CAS Number | 3303-37-5 | PubChem |
| Canonical SMILES | CCCC--INVALID-LINK--NC(=O)--INVALID-LINK--N | PubChem |
| Calculated LogP | -2.1 | ChemAxon |
| Calculated pKa (strongest acidic) | 3.55 | ChemAxon |
| Calculated pKa (strongest basic) | 8.13 | ChemAxon |
Synthesis of this compound
The synthesis of a dipeptide like this compound would typically be achieved through either solution-phase or solid-phase peptide synthesis (SPPS). Both methods rely on the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another, requiring the use of protecting groups to prevent unwanted side reactions.
Solution-Phase Synthesis
Solution-phase synthesis involves the stepwise coupling of protected amino acids in a suitable organic solvent.
Experimental Protocol:
-
Protection of Amino Acids:
-
The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium hydroxide or triethylamine.
-
The carboxylic acid group of L-norleucine is protected as a methyl or benzyl ester by reaction with methanol or benzyl alcohol under acidic conditions.
-
-
Peptide Bond Formation (Coupling):
-
The Boc-protected L-alanine is activated at its carboxyl group using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
The protected L-norleucine ester is then added to the activated Boc-L-alanine to form the protected dipeptide, Boc-L-Alanyl-L-norleucine-ester.
-
-
Deprotection:
-
The Boc group is removed from the N-terminus by treatment with an acid, typically trifluoroacetic acid (TFA).
-
The ester protecting group on the C-terminus is removed by saponification (for methyl esters) or hydrogenolysis (for benzyl esters).
-
-
Purification:
-
The final dipeptide is purified from byproducts and unreacted starting materials using techniques such as recrystallization or column chromatography.
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol:
-
Resin Preparation: A suitable resin (e.g., Wang or Merrifield resin) is swollen in an appropriate solvent like DMF.
-
Attachment of the First Amino Acid: The C-terminal amino acid, Fmoc-L-norleucine, is attached to the resin.
-
Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group of the resin-bound norleucine is removed using a base, typically a solution of piperidine in DMF.
-
Coupling: The next amino acid, Fmoc-L-alanine, is activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin to form the peptide bond.
-
Washing: The resin is washed thoroughly to remove excess reagents and byproducts.
-
Repeat Cycle: The deprotection and coupling steps are repeated until the desired dipeptide is synthesized.
-
Cleavage and Deprotection: The completed dipeptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously using a strong acid cocktail (e.g., TFA with scavengers).
-
Purification: The crude peptide is precipitated, lyophilized, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of this compound
Following synthesis and purification, the identity and purity of the dipeptide would be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the molecular weight. | A peak corresponding to the calculated molecular weight of this compound (202.25 g/mol ). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and stereochemistry. | ¹H and ¹³C NMR spectra with chemical shifts and coupling constants consistent with the dipeptide structure. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single major peak in the chromatogram, indicating high purity. |
| Amino Acid Analysis | To confirm the amino acid composition and ratio. | Equimolar amounts of L-alanine and L-norleucine upon acid hydrolysis. |
Initial Biological Studies
Given the novelty of this compound, initial biological studies would likely focus on a broad screening of its potential activities.
In Vitro Bioactivity Screening
A battery of in vitro assays would be employed to identify potential biological effects.
| Assay Type | Purpose | Example Protocol |
| Antimicrobial Assay | To determine if the dipeptide has activity against bacteria or fungi. | Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microbes. |
| Antioxidant Assay | To assess the ability to scavenge free radicals. | DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. |
| Enzyme Inhibition Assay | To screen for inhibitory activity against specific enzymes. | For example, an ACE (Angiotensin-Converting Enzyme) inhibition assay to test for antihypertensive potential. |
| Cytotoxicity Assay | To evaluate the effect on cell viability. | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay on various cancer and normal cell lines. |
Potential Signaling Pathways of Interest
Based on the constituent amino acids, several signaling pathways might be investigated. L-leucine, an isomer of norleucine, is a known activator of the mTOR signaling pathway, which is central to cell growth and proliferation. It would be plausible to investigate if this compound has any effect on this pathway.
An In-depth Technical Guide on the Alanine and Norleucine Peptide Bond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of the peptide bond formed between alanine (Ala) and the non-proteinogenic amino acid norleucine (Nle). This information is critical for researchers in drug development and protein engineering who utilize norleucine as a structural probe or a component of novel therapeutic peptides.
Quantitative Data on the Alanine-Norleucine Peptide Bond
Due to the absence of a published crystal structure specifically for an alanine-norleucine dipeptide, the following quantitative data is derived from computational modeling and established principles of peptide bond geometry observed in high-resolution protein structures. These values provide a robust estimation for the geometric parameters of the Ala-Nle peptide bond.
| Parameter | Value | Method of Determination |
| Bond Lengths | ||
| C-N | ~1.33 Å | Computational Modeling / Averaged from high-resolution protein structures |
| C=O | ~1.23 Å | Computational Modeling / Averaged from high-resolution protein structures |
| N-Cα (Ala) | ~1.46 Å | Computational Modeling |
| Cα-C (Ala) | ~1.52 Å | Computational Modeling |
| N-Cα (Nle) | ~1.46 Å | Computational Modeling |
| Cα-C (Nle) | ~1.53 Å | Computational Modeling |
| Bond Angles | ||
| Cα-C-N | ~116° | Computational Modeling |
| C-N-Cα | ~122° | Computational Modeling |
| O=C-N | ~125° | Computational Modeling |
| Dihedral Angles | ||
| ω (omega) | ~180° (trans) | Computational Modeling / Spectroscopic Methods |
| φ (phi) - Nle | Variable | Dependent on local conformation |
| ψ (psi) - Ala | Variable | Dependent on local conformation |
Experimental Protocols
The following sections detail the standard experimental methodologies for the synthesis and characterization of an alanine-norleucine dipeptide.
Solid-Phase Peptide Synthesis (SPPS) of Ala-Nle Dipeptide
This protocol outlines the synthesis of an Ala-Nle dipeptide using the widely adopted Fmoc/tBu strategy.[1][2][3][4][5]
Materials:
-
Fmoc-Nle-Wang resin
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Nle-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the Ala-Nle dipeptide by mass spectrometry and NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[6][7][8][9][10]
Sample Preparation:
-
Dissolve the purified Ala-Nle dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Transfer the sample to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and identify proton resonances.
-
Acquire two-dimensional (2D) NMR spectra:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹³C and/or ¹⁵N labeled amino acids are used, to correlate protons with their directly attached carbons or nitrogens.
-
Data Analysis:
-
Resonance Assignment: Assign all proton resonances to specific atoms in the Ala-Nle dipeptide using the COSY and TOCSY spectra.
-
Structural Restraints: Identify NOE cross-peaks in the NOESY spectrum and convert their intensities into upper distance limits.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that satisfy the experimental distance restraints.
-
Structure Validation: Assess the quality of the calculated structures using parameters such as Ramachandran plots and RMSD values.
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography provides precise atomic coordinates of a molecule in its crystalline state.[11][12][13][14][15]
Procedure:
-
Crystallization Screening:
-
Prepare a highly concentrated and pure solution of the Ala-Nle dipeptide.
-
Use commercially available or custom-made screening kits to test a wide range of crystallization conditions (precipitants, pH, temperature, additives).
-
Employ vapor diffusion (hanging or sitting drop) or microbatch methods.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide and precipitants, pH, and temperature to obtain larger, well-diffracting crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.
-
Expose the crystal to a monochromatic X-ray beam and collect diffraction data using a detector.
-
-
Data Processing and Structure Solution:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods such as direct methods or molecular replacement (if a suitable search model is available).
-
Build an initial atomic model into the resulting electron density map.
-
-
Structure Refinement:
-
Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern.
-
Validate the final structure using various quality indicators.
-
Signaling Pathways and Experimental Workflows
Norleucine, being a close structural analog of leucine, can influence signaling pathways that are sensitive to amino acid concentrations, particularly the mTOR (mechanistic Target of Rapamycin) pathway.[16][17][18][19][20]
Hypothetical Signaling Pathway for an Ala-Nle Containing Peptide
An Ala-Nle dipeptide, upon cellular uptake, could potentially be recognized by the cellular machinery that senses leucine levels. This could lead to the activation of the mTORC1 complex, a key regulator of cell growth, proliferation, and protein synthesis.
Experimental Workflow for Investigating Ala-Nle Peptide Signaling
This workflow outlines the key steps to investigate the effect of an Ala-Nle dipeptide on the mTOR signaling pathway.
Conclusion
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. 1H Nuclear Magnetic Resonance (NMR) in the Elucidation of Peptide Structure | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. researchgate.net [researchgate.net]
- 15. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leucine is a direct-acting nutrient signal that regulates protein synthesis in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
- 19. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal amino acid sensor â A review [animbiosci.org]
Methodological & Application
Solid-Phase Synthesis of L-Alanyl-L-norleucine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide L-Alanyl-L-norleucine. The synthesis is based on the widely utilized Fmoc/tBu strategy, which offers high efficiency and purity. This protocol outlines the necessary materials, equipment, and step-by-step procedures for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage of the peptide from the solid support. The application of L-norleucine, a non-proteinogenic amino acid, is of significant interest in drug development for its ability to mimic methionine while offering enhanced stability against oxidation.[1] This protocol is intended to serve as a practical guide for researchers in academia and industry engaged in peptide synthesis and drug discovery.
Introduction
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the synthesis of peptides by allowing for the efficient and stepwise assembly of amino acids on a solid support.[1][2][3] This methodology simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps.[1][4] The most common strategy employed in SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.[4][5][6]
L-norleucine is an isomer of leucine and is often used as a substitute for methionine in peptide analogs.[1] Its side chain has a similar size and polarity to that of methionine but is not susceptible to oxidation, which can enhance the stability and shelf-life of peptide-based therapeutics.[1] The synthesis of peptides containing non-proteinogenic amino acids like L-norleucine is a key strategy in the development of novel drug candidates with improved pharmacokinetic properties.[7]
This application note details a robust protocol for the synthesis of this compound using manual SPPS techniques.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Resins | ||
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Novabiochem®, AAPPTec |
| Amino Acids | ||
| Fmoc-L-norleucine (Fmoc-Nle-OH) | Peptide synthesis grade | Chem-Impex, Sigma-Aldrich[7] |
| Fmoc-L-alanine (Fmoc-Ala-OH) | Peptide synthesis grade | Standard peptide synthesis supplier |
| Coupling Reagents & Additives | ||
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade | AAPPTec, Bachem[8][9][10] |
| HOBt (Hydroxybenzotriazole) | Peptide synthesis grade | Standard peptide synthesis supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Standard peptide synthesis supplier |
| Deprotection Reagent | ||
| Piperidine | Reagent grade | Standard laboratory supplier |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Standard laboratory supplier |
| Dichloromethane (DCM) | Reagent grade | Standard laboratory supplier |
| Cleavage and Deprotection | ||
| Trifluoroacetic acid (TFA) | Reagent grade | Standard laboratory supplier |
| Triisopropylsilane (TIS) | Reagent grade | Standard laboratory supplier |
| Water | Deionized | Laboratory supply |
| Washing Solvents | ||
| Methanol (MeOH) | Reagent grade | Standard laboratory supplier |
| Diethyl ether | Anhydrous, cold | Standard laboratory supplier |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a 0.1 mmol synthesis scale.
Resin Preparation and First Amino Acid Loading
-
Place 300 mg of 2-chlorotrityl chloride resin (loading capacity will determine the exact amount) into a fritted syringe or a manual SPPS reaction vessel.
-
Swell the resin in 5 mL of DCM for at least 30 minutes.[11] After swelling, drain the DCM.
-
Dissolve 2 equivalents of Fmoc-L-norleucine and 4 equivalents of DIPEA in 5 mL of DCM.
-
Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.
-
To cap any remaining unreacted sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).
Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[11]
-
Agitate for 5 minutes, then drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.
Amino Acid Coupling
-
In a separate vial, pre-activate the next amino acid. Dissolve 3 equivalents of Fmoc-L-alanine, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in 3 mL of DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Final Deprotection
-
Repeat the Fmoc deprotection step (Protocol 2) to remove the Fmoc group from the N-terminal alanine.
Cleavage and Peptide Isolation
-
Wash the deprotected peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally methanol (3 x 5 mL) to shrink the resin.[12]
-
Dry the resin under a high vacuum for at least 1 hour.[12]
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For 300 mg of resin, use approximately 5 mL of the cocktail.
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[13]
-
Filter the cleavage mixture into a new centrifuge tube, collecting the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Quantitative Data Summary
| Parameter | Expected Value | Notes |
| Crude Yield | > 85% | Based on the initial loading of the first amino acid on the resin. |
| Crude Purity (by HPLC) | > 70% | Highly dependent on the efficiency of coupling and deprotection steps. |
| Final Purity (post-HPLC) | > 98% | Achievable with standard purification protocols. |
| Coupling Time | 1-2 hours per residue | Can be monitored with a Kaiser test for completion. |
| Deprotection Time | 20-25 minutes per cycle | Generally a rapid and efficient step. |
| Cleavage Time | 2-3 hours | Sufficient for complete cleavage from 2-chlorotrityl resin and side-chain deprotection.[13] |
Signaling Pathway and Logical Relationship Diagram
The logical relationship in SPPS is a linear progression of chemical reactions. The following diagram illustrates the core logic of the synthesis cycle.
References
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for HPLC Purification of Synthetic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic peptides, offering high resolution and efficiency. For dipeptides, which are among the smallest peptides, precise and optimized purification methods are crucial to remove impurities from solid-phase peptide synthesis (SPPS), such as truncated or deletion sequences and residual reagents.[1] This document provides detailed application notes and protocols for the reversed-phase HPLC (RP-HPLC) purification of synthetic dipeptides.
Reversed-phase HPLC separates molecules based on their hydrophobicity.[1] In the context of dipeptides, the selection of the stationary phase, mobile phase composition, and gradient elution parameters are critical for achieving high purity and recovery. The use of ion-pairing reagents, such as trifluoroacetic acid (TFA), is standard practice to improve peak shape and resolution by forming ion pairs with the charged groups of the dipeptide.[2]
Method Development and Optimization
A systematic approach to method development is essential for achieving optimal separation of the target dipeptide from its impurities.[2] The process typically begins with an analytical scale separation to understand the elution profile of the crude sample, followed by optimization and scaling up to a preparative scale for purification.
Key Parameters for Optimization:
-
Stationary Phase: C8 and C18 columns are the most common choices for peptide separations. The selection depends on the hydrophobicity of the dipeptide. Shorter alkyl chains (C8) are generally suitable for more hydrophobic peptides, while longer chains (C18) provide greater retention for a wider range of polarities. The pore size of the stationary phase is also a critical parameter, with 100 Å or 300 Å being typical for peptides to ensure proper interaction.[3]
-
Mobile Phase: The mobile phase in RP-HPLC for peptides typically consists of an aqueous component (Solvent A) and an organic modifier (Solvent B), most commonly acetonitrile.[1] The composition of the mobile phase dictates the retention and elution of the dipeptides.
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is the most widely used ion-pairing reagent in peptide purification.[2] A concentration of 0.1% (v/v) in both aqueous and organic mobile phases is a standard starting point.[1] Varying the TFA concentration can influence selectivity, and for peptides with multiple positive charges, concentrations up to 0.2-0.25% may be beneficial.[4]
-
Gradient Elution: A linear gradient, where the concentration of the organic modifier is gradually increased, is the standard method for eluting peptides.[2] A shallow gradient (e.g., a slow increase in acetonitrile concentration) generally provides better resolution of closely eluting impurities.[4] Initial "scouting" runs with a broad gradient (e.g., 5% to 95% acetonitrile) are used to determine the approximate elution concentration of the target dipeptide.[2] This is followed by optimizing a narrower, more focused gradient around that concentration.
-
Column Temperature: Temperature can affect the retention time and selectivity of the separation.[5] Increasing the column temperature generally leads to shorter retention times.[6] However, the effect on selectivity can vary, and temperature can be used as a tool to improve the resolution of co-eluting peaks.[5][7]
-
Flow Rate: The flow rate should be optimized for the column dimensions. Higher flow rates can decrease run times but may also lead to increased backpressure and reduced resolution.
Data Presentation
The following tables summarize the typical parameters and their effects on the HPLC purification of synthetic dipeptides.
Table 1: Typical HPLC Columns for Dipeptide Purification
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Typical Dimensions (ID x L, mm) | Applications |
| C18 | 3.5, 5 | 100, 300 | Analytical: 4.6 x 150/250 | General purpose, good retention for a wide range of dipeptides.[6] |
| C8 | 3.5, 5 | 100, 300 | Analytical: 4.6 x 150/250 | Suitable for more hydrophobic dipeptides, may provide different selectivity.[6] |
| Phenyl-Hexyl | 3.5, 5 | 100, 300 | Analytical: 4.6 x 150/250 | Offers alternative selectivity through π-π interactions. |
| C18 | 5, 10 | 300 | Preparative: 21.2 x 250, 50 x 250 | For purification of larger quantities of dipeptides.[3] |
Table 2: Mobile Phase Composition and its Impact on Dipeptide Separation
| Mobile Phase Component | Typical Concentration/Range | Effect on Separation |
| Solvent A (Aqueous) | Water (HPLC Grade) | Primary solvent, high polarity. |
| Solvent B (Organic) | Acetonitrile (HPLC Grade) | Eluting solvent; increasing concentration decreases retention time.[6] |
| Ion-Pairing Reagent | 0.05% - 0.25% Trifluoroacetic Acid (TFA) | Improves peak shape and resolution by forming ion pairs with the dipeptide. Higher concentrations can increase retention of basic peptides.[4] |
| Alternative Ion-Pairing Reagent | 0.1% Formic Acid (FA) | MS-compatible alternative to TFA, though may result in broader peaks with some columns. |
Table 3: Influence of Gradient Slope on Dipeptide Resolution
| Gradient Slope (%B/min) | Resolution | Peak Width | Run Time |
| Shallow (e.g., 0.5 - 1%) | High | Broader | Longer |
| Steep (e.g., >2%) | Lower | Sharper | Shorter |
Note: A shallower gradient is generally preferred for resolving closely eluting impurities from the target dipeptide.[4]
Table 4: Effect of Temperature on Dipeptide HPLC Separation
| Temperature (°C) | Retention Time | Selectivity | Backpressure |
| Ambient (~25°C) | Baseline | Baseline | Baseline |
| Elevated (e.g., 40-60°C) | Decreases | Can improve or decrease for specific pairs | Decreases |
Note: Increasing temperature can be a useful tool for optimizing selectivity, but its effect is compound-dependent.[5][7]
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
This protocol outlines the steps for developing an analytical method to assess the purity of a crude synthetic dipeptide and to determine the optimal conditions for preparative purification.
1. Sample Preparation: a. Dissolve the crude lyophilized dipeptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a concentration of approximately 1 mg/mL. b. If solubility is an issue, a small amount of acetonitrile or dimethyl sulfoxide (DMSO) can be used, but the injection volume should be kept small to avoid peak distortion. c. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[8]
2. HPLC System and Column: a. HPLC System: A standard analytical HPLC system with a UV detector. b. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, 100 Å). c. Column Temperature: 30 °C.
3. Mobile Phases: a. Solvent A: 0.1% (v/v) TFA in water (HPLC grade). b. Solvent B: 0.1% (v/v) TFA in acetonitrile (HPLC grade). c. Degas the mobile phases before use.
4. "Scouting" Gradient Method: a. Flow Rate: 1.0 mL/min. b. Injection Volume: 10-20 µL. c. Detection: UV at 214 nm and 280 nm. d. Gradient Program:
| Time (min) | % Solvent B |
|---|---|
| 0 | 5 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
5. "Focused" Gradient Optimization: a. Based on the retention time of the target dipeptide in the scouting run, design a shallower, focused gradient. For example, if the dipeptide eluted at 40% B, a new gradient could be:
| Time (min) | % Solvent B |
|---|---|
| 0 | 20 |
| 30 | 60 |
| 35 | 95 |
| 36 | 20 |
| 40 | 20 |
b. Further optimize the gradient slope to achieve baseline separation of the target peak from major impurities.
Protocol 2: Preparative RP-HPLC Purification
This protocol describes the scaling up of the optimized analytical method for the purification of the synthetic dipeptide.
1. Sample Preparation: a. Dissolve the crude dipeptide in the initial mobile phase at the highest possible concentration without causing precipitation. b. Filter the entire sample solution through a 0.45 µm filter.
2. HPLC System and Column: a. HPLC System: A preparative HPLC system with a fraction collector. b. Column: A preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5 µm, 100 Å).
3. Mobile Phases: a. Prepare larger volumes of Solvent A and Solvent B with the same composition as the optimized analytical method.
4. Preparative Gradient Method: a. Flow Rate: Adjust the flow rate based on the column diameter. For a 21.2 mm ID column, a typical flow rate is 15-20 mL/min. b. Injection Volume: The injection volume will depend on the sample concentration and the loading capacity of the column. c. Detection: UV at 214 nm and 280 nm. d. Gradient Program: Use the same focused gradient as developed in the analytical method, adjusting the run time based on the new flow rate to maintain the same gradient slope in terms of column volumes.
5. Fraction Collection: a. Set the fraction collector to collect fractions based on the UV signal (peak-based collection). b. Collect the main peak corresponding to the target dipeptide.
6. Post-Purification Analysis and Processing: a. Analyze the collected fractions by analytical HPLC to determine their purity. b. Pool the fractions that meet the desired purity level. c. Lyophilize the pooled fractions to obtain the purified dipeptide as a powder.
Visualizations
Caption: Experimental workflow for the HPLC purification of synthetic dipeptides.
Caption: Logical workflow for HPLC method development for dipeptide purification.
References
Application Notes and Protocols: L-Alanyl-L-norleucine Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-norleucine is a dipeptide composed of the amino acids L-alanine and L-norleucine. Understanding its solubility in aqueous buffers is critical for a wide range of applications, including in vitro and in vivo studies, drug formulation, and biochemical assays. The solubility of a peptide is influenced by its amino acid composition, sequence, and the physicochemical properties of the solvent, such as pH, ionic strength, and temperature.[1] This document provides a comprehensive guide to understanding and determining the solubility of this compound.
This compound has a molecular weight of 202.25 g/mol .[2] The presence of the nonpolar amino acid L-norleucine, an isomer of leucine, imparts a significant hydrophobic character to the dipeptide.[3][4] L-alanine, while also classified as hydrophobic, has a smaller, less impactful methyl side chain.[5][6] This inherent hydrophobicity suggests that the solubility of this compound in aqueous solutions may be limited and highly dependent on the experimental conditions.
Factors Influencing this compound Solubility
The solubility of this compound is a multifactorial property. Key factors that researchers should consider when preparing solutions of this dipeptide include:
-
pH and Peptide Charge: The overall charge of this compound is dependent on the pH of the solution. The dipeptide has a free amino terminus (N-terminus) and a free carboxyl terminus (C-terminus). At low pH, the amino group is protonated (NH3+) and the carboxyl group is also protonated (COOH), resulting in a net positive charge. At neutral pH, the amino group is protonated (NH3+) and the carboxyl group is deprotonated (COO-), forming a zwitterion with a net neutral charge. At high pH, both the amino group (NH2) and the carboxyl group (COO-) are deprotonated, leading to a net negative charge. Generally, peptides are most soluble at pH values where they carry a net charge and least soluble near their isoelectric point (pI), where the net charge is zero.
-
Aqueous Buffer System: The choice of buffer can influence solubility. Different buffer salts can interact with the dipeptide in various ways, either enhancing or decreasing its solubility. Common buffers used in biological research include phosphate, citrate, and Tris-based buffers.
-
Temperature: Temperature can have a variable effect on peptide solubility. For some peptides, solubility increases with temperature, while for others, it may decrease. It is crucial to determine the solubility at the intended experimental temperature.[1]
-
Co-solvents and Additives: For peptides with low aqueous solubility, the addition of organic co-solvents such as dimethyl sulfoxide (DMSO) or ethanol can be necessary.[1] However, the concentration of these co-solvents must be compatible with the intended downstream application.
Below is a diagram illustrating the key relationships between these factors and the solubility of this compound.
Data Presentation
The following table is a template for presenting the solubility data for this compound. The values provided are for illustrative purposes only and should be replaced with experimentally determined data.
Table 1: Illustrative Solubility of this compound in Aqueous Buffers
| Buffer System (Concentration) | pH | Temperature (°C) | Solubility (mg/mL) |
| 50 mM Sodium Phosphate | 3.0 | 25 | [Insert Data] |
| 50 mM Sodium Phosphate | 5.0 | 25 | [Insert Data] |
| 50 mM Sodium Phosphate | 7.4 | 25 | [Insert Data] |
| 50 mM Sodium Phosphate | 9.0 | 25 | [Insert Data] |
| 50 mM Sodium Citrate | 3.0 | 25 | [Insert Data] |
| 50 mM Sodium Citrate | 5.0 | 25 | [Insert Data] |
| 50 mM Tris-HCl | 7.4 | 25 | [Insert Data] |
| 50 mM Tris-HCl | 9.0 | 25 | [Insert Data] |
| 50 mM Sodium Phosphate | 7.4 | 4 | [Insert Data] |
| 50 mM Sodium Phosphate | 7.4 | 37 | [Insert Data] |
Experimental Protocols
The following protocols provide a framework for determining the solubility of this compound.
Protocol 1: Preliminary Solubility Assessment
This protocol is designed for a rapid, small-scale assessment of solubility in various solvents.
Materials:
-
This compound (lyophilized powder)
-
Selection of aqueous buffers (e.g., 50 mM Sodium Phosphate at pH 3.0, 5.0, 7.4, 9.0)
-
Deionized water
-
Organic solvents (e.g., DMSO, Ethanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Micro-pipettors and tips
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several microcentrifuge tubes.
-
To each tube, add a small volume (e.g., 100 µL) of the desired aqueous buffer or solvent.
-
Vortex the tubes vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulate matter. A clear solution indicates that the peptide is soluble at or above the tested concentration.
-
If the peptide does not dissolve, sonication for 5-10 minutes can be attempted to aid dissolution.[1]
-
If solubility in aqueous buffer is low, repeat the process with a small amount of an organic co-solvent like DMSO before adding the aqueous buffer.[1]
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7][8][9]
Materials:
-
This compound
-
Selected aqueous buffers
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the desired aqueous buffer (e.g., 2 mL). Ensure there is undissolved solid material at the bottom of the vial.
-
Securely cap the vials and place them on an orbital shaker.
-
Incubate the vials at a constant temperature (e.g., 25°C) with continuous agitation for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered supernatant with the appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of dissolved this compound in the diluted supernatant using a pre-validated HPLC method.[10][11] A standard curve of known this compound concentrations should be prepared to accurately determine the concentration in the sample.
The following diagram outlines the experimental workflow for the shake-flask solubility determination method.
Protocol 3: HPLC Quantification of this compound
This protocol provides a general starting point for developing an HPLC method for quantifying this compound. Method optimization will be required.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm[10]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point. The gradient should be optimized to achieve a sharp, symmetrical peak for this compound.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the diluted, filtered samples from the solubility experiment.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Back-calculate the original concentration in the undiluted supernatant to determine the solubility.
Troubleshooting
-
Peptide Precipitation: If the peptide precipitates out of solution upon addition to an aqueous buffer, consider dissolving it first in a minimal amount of a compatible organic solvent like DMSO.[1]
-
Inconsistent Results: Ensure that the system has reached equilibrium in the shake-flask method by testing solubility at multiple time points (e.g., 24, 48, and 72 hours).
-
Poor HPLC Peak Shape: Adjust the mobile phase composition, gradient, or pH to improve peak symmetry and resolution.
By following these guidelines and protocols, researchers can accurately determine the solubility of this compound in various aqueous buffers, enabling the design of robust and reliable experiments.
References
- 1. jpt.com [jpt.com]
- 2. This compound | C9H18N2O3 | CID 1549453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for L-Norleucine (HMDB0001645) [hmdb.ca]
- 4. Hydrophobic and Polar Amino Acids [www2.chem.wisc.edu]
- 5. quora.com [quora.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: High-Throughput Quantification of L-Alanyl-L-norleucine using Triple Quadrupole LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of the dipeptide L-Alanyl-L-norleucine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard for accurate quantification and has been optimized for high-throughput analysis, making it suitable for applications in drug development, and metabolic research.
Introduction
This compound is a dipeptide of interest in various fields of biomedical research. Accurate and sensitive quantification of this analyte is crucial for understanding its physiological roles and potential as a biomarker. LC-MS/MS has become the preferred analytical technique for peptide quantification due to its high selectivity, sensitivity, and wide dynamic range.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental
Sample Preparation
Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification. A generic protein precipitation protocol is outlined below, which should be optimized for the specific matrix.
-
Thaw Samples : Bring biological samples (e.g., plasma, serum, tissue homogenate) to room temperature.
-
Spike Internal Standard : Add a known concentration of a stable isotope-labeled this compound internal standard to all samples, calibration standards, and quality control samples.
-
Protein Precipitation : Add 3 volumes of ice-cold acetonitrile to 1 volume of the sample.
-
Vortex : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate : Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute : Reconstitute the dried extract in the mobile phase starting condition (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Inject : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase chromatographic separation is employed to separate this compound from other matrix components.
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 2% to 95% B over 5 minutes |
| Column Temperature | 40°C |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4] The instrument is set to MRM mode to monitor specific precursor-to-product ion transitions for this compound and its internal standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 500°C |
| Collision Gas | Argon |
MRM Transitions:
The molecular formula for this compound is C9H18N2O3, with a molecular weight of 202.25 g/mol . The protonated molecule [M+H]+ will have a mass-to-charge ratio (m/z) of 203.2. Based on common peptide fragmentation patterns, the primary product ions result from cleavage of the peptide bond.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | 203.2 | 86.1 (y1-ion) | 40 | 15 |
| This compound | 203.2 | 72.1 (b1-ion) | 40 | 20 |
| This compound (IS) | 209.2 | 92.1 (y1-ion) | 40 | 15 |
Note: The specific DP and CE values should be optimized for the instrument used.
Data Analysis and Results
The quantification of this compound is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Representative Quantitative Data
The following table summarizes the expected performance characteristics of the method.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 80% |
Visualizations
Caption: Sample preparation workflow for this compound analysis.
Caption: Logical workflow of the triple quadrupole LC-MS/MS system.
Caption: Predicted fragmentation pathway for this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for demanding research and development applications.
References
Application Notes and Protocols: In Vitro Enzyme Kinetics of L-Alanyl-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-norleucine is a dipeptide composed of the amino acids L-alanine and L-norleucine. Dipeptides of this nature are valuable tools in biochemical and pharmaceutical research, often serving as substrates or inhibitors for various peptidases. Understanding the kinetics of enzyme-dipeptide interactions is crucial for elucidating metabolic pathways, characterizing enzyme function, and developing novel therapeutic agents. Aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of peptides, are primary candidates for interaction with this compound.[1][2] These enzymes, including Leucine Aminopeptidase (LAP) and membrane Alanyl Aminopeptidase (AAP), play significant roles in protein metabolism and cellular maintenance.[1][2]
These application notes provide a comprehensive overview and detailed protocols for characterizing the in vitro enzyme kinetics of this compound with a model aminopeptidase. The methodologies outlined are designed to enable researchers to determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), providing insights into the affinity of the enzyme for this substrate and its catalytic efficiency.
Data Presentation: Illustrative Kinetic Parameters
The following table summarizes hypothetical, yet realistic, quantitative data for the enzymatic hydrolysis of this compound by a generic aminopeptidase. These values serve as an example of how to present kinetic data obtained from the protocols described below.
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Aminopeptidase | 0.75 | 12.5 | 10.4 | 1.39 x 10⁴ |
| L-Leucine-p-nitroanilide | Aminopeptidase | 1.2 | 8.0 | 6.7 | 0.56 x 10⁴ |
Note: The data presented in this table is for illustrative purposes and may not represent the true kinetic values for any specific enzyme.
Experimental Protocols
Principle of the Assay
The kinetics of this compound hydrolysis can be determined by measuring the rate of product formation (L-alanine or L-norleucine) over time. A continuous, coupled-enzyme assay is a common and efficient method. In this approach, the release of L-alanine is coupled to the activity of L-alanine dehydrogenase, which catalyzes the oxidative deamination of L-alanine. This reaction is dependent on the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
Materials and Reagents
-
Enzyme: Purified Aminopeptidase (e.g., Leucine Aminopeptidase)
-
Substrate: this compound
-
Coupling Enzyme: L-Alanine Dehydrogenase
-
Co-substrate: β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂
-
Microplate Reader or Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Protocol for Determining Km and Vmax
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the assay buffer.
-
Prepare a stock solution of NAD⁺ (e.g., 50 mM) in the assay buffer.
-
Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂).
-
Dilute the purified aminopeptidase and L-alanine dehydrogenase to appropriate working concentrations in the assay buffer. The optimal concentrations should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
Prepare a series of substrate dilutions from the this compound stock solution in the assay buffer. A typical concentration range would be 0.1 to 10 times the expected Km.
-
In a 96-well microplate, add the following to each well for a final volume of 200 µL:
-
100 µL of the substrate dilution (to achieve final concentrations from 0.05 mM to 5 mM).
-
20 µL of NAD⁺ solution (final concentration of 5 mM).
-
20 µL of L-alanine dehydrogenase solution.
-
40 µL of assay buffer.
-
-
Include a "no substrate" control and a "no enzyme" control.
-
-
Initiation and Measurement:
-
Equilibrate the microplate to the desired assay temperature (e.g., 25°C or 37°C) in the microplate reader.
-
Initiate the reaction by adding 20 µL of the aminopeptidase working solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of NADH production is proportional to the rate of substrate hydrolysis. Use the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the change in absorbance per minute to µmol/min.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro enzyme kinetic analysis.
Enzymatic Reaction and Coupled Assay
Caption: Coupled assay for aminopeptidase activity.
References
Protocol for Assessing the Biological Activity of Synthetic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthetic peptides have emerged as a versatile class of therapeutic agents and research tools due to their high specificity, potency, and ability to modulate a wide range of biological processes. Assessing the biological activity of these peptides is a critical step in drug discovery and development, providing essential data on their efficacy, mechanism of action, and potential toxicity. This document provides detailed application notes and protocols for a panel of standard in vitro assays to characterize the biological activity of synthetic peptides, including cell viability assays, receptor binding assays, and enzyme inhibition assays.
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental in determining the effect of a synthetic peptide on cell health, proliferation, and toxicity. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][2]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the assay)
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Peptide Treatment: Prepare serial dilutions of the synthetic peptide in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[3]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2][4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the peptide concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the peptide that causes 50% inhibition of cell viability.
Data Presentation: Cell Viability (MTT Assay)
| Peptide ID | Sequence | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| nrCap18 | (Sequence not specified) | MDA-MB-231 | 24 | ~50 | [5] |
| Peptide "T" | (Sequence not specified) | HUVEC | 24 | 113 µg/mL | [6] |
| Peptide "P" | (Sequence not specified) | HUVEC | 24 | 115 µg/mL | [6] |
| Peptide 17 | (Sequence not specified) | HaCaT | 2 | ~25-50 | [7] |
| Peptide 24 | (Sequence not specified) | HaCaT | 2 | ~25-50 | [7] |
Receptor Binding Assays
Receptor binding assays are crucial for characterizing peptides that exert their effects by interacting with specific cell surface or intracellular receptors. The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile platform for this purpose.
Peptide-Receptor Binding ELISA Protocol
This protocol describes a solid-phase ELISA to quantify the binding of a synthetic peptide to its target receptor.[8]
Materials:
-
Recombinant receptor protein
-
Biotinylated synthetic peptide
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
96-well high-binding ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Protocol:
-
Receptor Coating: Coat the wells of a 96-well plate with 100 µL of the recombinant receptor protein (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Peptide Incubation: Add 100 µL of serial dilutions of the biotinylated synthetic peptide to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the peptide concentration. The half-maximal effective concentration (EC₅₀), representing the peptide concentration that gives half-maximal binding, can be determined by non-linear regression analysis.
Data Presentation: Peptide-Receptor Binding (ELISA)
| Peptide ID | Receptor | EC₅₀ (nM) | Reference |
| STE90-C11 | SARS-CoV-2 RBD | 0.2 - 0.5 | [9] |
| STE90-B2-D12 | SARS-CoV-2 RBD | 0.2 - 0.5 | [9] |
| STE94-F6 | SARS-CoV-2 S1 | 0.2 - 0.5 | [9] |
| STE94-H2 | SARS-CoV-2 S1-S2 | 0.2 - 0.5 | [9] |
| S1-RBD N501Y | ACE2 | (EC50 values calculated) | [10] |
Fluorescence Polarization (FP) Assay for Peptide-Protein Interaction
Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for studying peptide-protein interactions.
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the tumbling of the complex slows down, leading to an increase in fluorescence polarization.
Materials:
-
Fluorescently labeled synthetic peptide (e.g., with FITC, TAMRA)
-
Target protein
-
Assay buffer (e.g., PBS, Tris-HCl)
-
Black, low-volume 384- or 96-well plates
-
Fluorescence plate reader with polarization filters
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the target protein in the assay buffer. Prepare a solution of the fluorescently labeled peptide at a constant concentration (typically in the low nanomolar range).
-
Assay Setup: In a microplate, add a fixed volume of the fluorescently labeled peptide solution to each well.
-
Protein Titration: Add an equal volume of the serially diluted target protein to the wells. Include wells with only the labeled peptide (no protein) as a control for minimum polarization.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 15-30 minutes).
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. The equilibrium dissociation constant (Kd) can be determined by fitting the data to a one-site binding model using non-linear regression.[11]
Data Presentation: Peptide-Protein Interaction (Fluorescence Polarization)
| Labeled Peptide | Target Protein | Kd (µM) | Reference |
| Dansyl sarcosine | Human Serum Albumin (HSA) | 0.26 | [12] |
| GIV GBA motif peptide | Gαi3 | (Kd determined from curve fit) | [11] |
| H3-derived peptides | LSD1-CoREST1 (LC1) | (Kd values determined) | [5] |
Enzyme Inhibition Assays
Many synthetic peptides are designed to inhibit the activity of specific enzymes. Enzyme inhibition assays are performed to determine the potency of these peptides, typically by measuring the IC₅₀ value.
General Enzyme Inhibition Assay Protocol
This protocol provides a general framework for a spectrophotometric or fluorometric enzyme inhibition assay.
Materials:
-
Target enzyme
-
Enzyme substrate (chromogenic or fluorogenic)
-
Synthetic peptide inhibitor
-
Assay buffer
-
96-well plates (clear for colorimetric, black for fluorometric)
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the synthetic peptide inhibitor in the assay buffer. Prepare solutions of the enzyme and substrate at appropriate concentrations.
-
Assay Setup: In a microplate, add the assay buffer, the synthetic peptide inhibitor at various concentrations, and the enzyme solution. Include a control with no inhibitor (100% enzyme activity) and a blank with no enzyme.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each concentration:
-
% Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[13]
-
Data Presentation: Enzyme Inhibition
| Peptide ID | Target Enzyme | Substrate | IC₅₀ (µM) | Reference |
| LCP | Angiotensin-Converting Enzyme (ACE) | HHL | 8.25 | [14] |
| AKP | Angiotensin-Converting Enzyme (ACE) | HHL | 719.90 | [14] |
| MFLG | Angiotensin-Converting Enzyme (ACE) | (Not specified) | 70 | [3] |
| AW6 | Dipeptidyl Peptidase-IV (DPP4) | (Not specified) | 145.4 | [15] |
| IDA MAPK peptide | MAPK | (Not specified) | 82 | [16] |
Signaling Pathway Analysis
Understanding how a synthetic peptide influences cellular signaling pathways is crucial for elucidating its mechanism of action. The following diagrams illustrate common signaling pathways that can be modulated by synthetic peptides.
Experimental Workflow for Signaling Pathway Analysis
Caption: General workflow for analyzing signaling pathway activation using Western Blot.
Common Signaling Pathways Modulated by Synthetic Peptides
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[17] Synthetic peptides can act as either inhibitors or activators of this pathway.[16][18]
Caption: Simplified MAPK/ERK signaling cascade.
The PI3K/Akt pathway is a critical signaling route that promotes cell survival, growth, and proliferation.[19] Certain peptides can activate this pathway, leading to anti-apoptotic effects.[17][20]
Caption: Overview of the PI3K/Akt signaling pathway.
Protein Kinase C (PKC) is a family of kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis. Synthetic peptides can be designed to either activate or inhibit specific PKC isoforms.[2]
Caption: Activation of the Protein Kinase C (PKC) pathway.
Src is a non-receptor tyrosine kinase that plays a role in cell adhesion, migration, and proliferation. Peptides have been developed to modulate Src activity.[21]
Caption: Simplified Src kinase signaling pathway.
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a key role in calcium homeostasis. Synthetic peptides can act as agonists or antagonists of this receptor.[22][23]
Caption: CaSR signaling through the Gq/11 pathway.
GPR93 is a G-protein coupled receptor that can be activated by protein hydrolysates and peptides, leading to the transcription and secretion of cholecystokinin (CCK).[1][4]
Caption: GPR93 signaling leading to CCK production.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the initial assessment of the biological activity of synthetic peptides. By systematically evaluating cytotoxicity, receptor binding, enzyme inhibition, and effects on key signaling pathways, researchers can gain valuable insights into the therapeutic potential and mechanism of action of novel peptide candidates. It is important to note that these in vitro assays are the first step in a thorough characterization process, and promising results should be further validated in more complex cellular models and in vivo studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR93 activation by protein hydrolysate induces CCK transcription and secretion in STC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. courses.edx.org [courses.edx.org]
- 14. bosterbio.com [bosterbio.com]
- 15. scbt.com [scbt.com]
- 16. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide-mediated activation of Akt and extracellular regulated kinase signaling prevents lymphocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 20. Peptide-mediated activation of Akt and extracellular regulated kinase signaling prevents lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peptide Modulators of Src Activity in G1 Regulate Entry into S Phase and Proliferation of NIH 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Agonists and allosteric modulators of the calcium-sensing receptor and their therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dipeptide Synthesis Optimization
Welcome to the technical support center for dipeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesized dipeptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during dipeptide synthesis in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete coupling reaction. | - Optimize Coupling Reagent: Switch to a more efficient coupling reagent like HATU, HCTU, or COMU for faster and more complete reactions.[1] For sterically hindered amino acids, stronger activating reagents may be necessary.[2] - Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can drive the reaction to completion.[3] A common molar ratio of T3P to the amino acid is 1.5:1 to 3:1.[4] - Double Coupling: Perform a second coupling step to ensure complete reaction, especially after proline or with bulky amino acids like arginine.[3] - Elevate Temperature: Increasing the reaction temperature can accelerate amide bond formation.[5] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[6] |
| Poor resin swelling. | - Solvent Selection: Ensure the resin is adequately swelled. NMP is often a good alternative to DMF for solvating the growing peptide chain, especially for hydrophobic sequences. Use fresh, high-quality solvents to avoid impurities that can hinder reactions.[7] | |
| Premature termination of the peptide chain. | - Capping: After a coupling reaction, use a capping agent (e.g., acetic anhydride) to block any unreacted amino groups. This prevents the formation of deletion sequences and simplifies purification.[7] | |
| Presence of Impurities | Side reactions during synthesis. | - Protecting Groups: Ensure appropriate side-chain protecting groups are used to prevent unwanted reactions.[4] For sensitive amino acids, consider minimal protection strategies to reduce side reactions and improve solubility.[8][9] - Racemization: Use additives like HOBt or HOAt to minimize racemization, especially when using carbodiimide coupling reagents.[1] The choice of coupling reagent also significantly impacts the extent of racemization.[10] |
| Incomplete deprotection. | - Optimize Deprotection: Ensure complete removal of the Fmoc protecting group by optimizing the deprotection reagent (e.g., piperidine in DMF) and time.[1] Monitoring Fmoc removal can confirm reaction completion.[11] | |
| Aggregation of the growing peptide chain. | - Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures. - Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific residues (Ser, Thr, Cys) to disrupt aggregation.[12] - Solvent Mixtures: Use solvent mixtures like DCM/DMF/NMP to improve solubility. | |
| Difficulty in Purification | Co-elution of product and impurities. | - Orthogonal Purification: Employ a multi-step purification strategy using different chromatographic techniques. For example, follow reverse-phase HPLC (RP-HPLC) with ion-exchange chromatography to separate impurities with similar hydrophobicity but different charges.[13] - Optimize HPLC Conditions: Systematically develop the HPLC method by adjusting the column, mobile phase modifier, temperature, and gradient to improve separation. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent should I choose for my dipeptide synthesis?
A1: The choice of coupling reagent is critical for achieving high yield and purity.[2]
-
Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These are highly reactive and generally provide fast and efficient coupling, making them suitable for most applications, including the synthesis of complex peptides.[1][4] COMU is also noted for its water-soluble byproducts, which can be advantageous for greener chemistry approaches.[14]
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly efficient and are recommended for cyclization or fragment coupling where the risk of side reactions with uronium/aminium salts is higher.[14]
-
Carbodiimides (DCC, DIC/EDC): These are effective but have a higher risk of racemization. Their use is often accompanied by additives like HOBt or HOAt to suppress this side reaction.[1][4]
Q2: How can I prevent aggregation during solid-phase peptide synthesis (SPPS)?
A2: Peptide chain aggregation is a common issue, especially with hydrophobic sequences, that can lead to incomplete reactions and low yields. Strategies to mitigate aggregation include:
-
Incorporate Pseudoproline Dipeptides: These building blocks disrupt the secondary structures that lead to aggregation.
-
Use Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can help break up aggregates.
-
Elevated Temperature: Performing the synthesis at a higher temperature can improve reaction kinetics and reduce aggregation.[5]
-
"Difficult" Sequence Solvents: Utilize solvent systems designed to solubilize aggregated peptides, such as mixtures of DCM, DMF, and NMP.
Q3: What is the purpose of capping in SPPS?
A3: Capping is the process of acetylating any unreacted N-terminal amino groups after a coupling step. This is done to terminate the extension of these chains, preventing the formation of deletion sequences (peptides missing one or more amino acids). Capping simplifies the final purification process by ensuring that the major impurities are significantly shorter than the target peptide and therefore easier to separate.[7]
Q4: How can I improve the purification of my dipeptide?
A4: Effective purification is key to obtaining a high-purity product.
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for peptide purification.[1][15] Optimizing the stationary phase (e.g., C18 column), mobile phase, and elution gradient is crucial for good separation.
-
Multi-Step Purification: For complex mixtures, a single purification step may not be sufficient. Combining different chromatographic methods, such as reversed-phase chromatography and ion-exchange chromatography, can improve purity.[13]
-
Alternative Techniques: For large-scale synthesis, methods like countercurrent distribution might be more suitable.[15]
Experimental Protocols
General Protocol for Solid-Phase Dipeptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acid) in DMF for 30-60 minutes.
-
First Amino Acid Loading: Couple the C-terminal Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., DIC) and catalyst (e.g., DMAP). Allow the reaction to proceed for 2-4 hours.
-
Capping (Optional): Cap any unreacted sites on the resin using a solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF. Treat for 5-10 minutes, drain, and repeat.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Second Amino Acid Coupling:
-
Pre-activate the N-terminal Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA or 2,4,6-collidine) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF, followed by DCM, and then dry the resin-bound dipeptide.
-
Cleavage and Final Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by RP-HPLC.
Protocol for Microwave-Assisted Solution-Phase Dipeptide Synthesis
This protocol is adapted from a method using TiCl₄ as a condensing agent.[6]
-
Reactant Preparation: In a microwave-safe vessel, dissolve the C-terminal amino acid ester hydrochloride (1 mmol) in pyridine (3 mL).
-
Addition of N-terminal Amino Acid: Add the N-Fmoc-protected N-terminal amino acid (1 mmol) to the solution.
-
Addition of Condensing Agent: Add titanium tetrachloride (TiCl₄, 1 mmol) to the reaction mixture.
-
Microwave Irradiation: Stir the mixture and subject it to microwave irradiation at a power of 250 W and a temperature of 40°C for approximately 20 minutes. Monitor the reaction progress using TLC.
-
Work-up: After completion, concentrate the reaction mixture and proceed with an appropriate work-up to isolate the dipeptide.
-
Purification: Purify the crude dipeptide using column chromatography or RP-HPLC.
Visualizations
Caption: General workflow for solid-phase dipeptide synthesis and purification.
Caption: Troubleshooting logic for addressing low dipeptide yield.
References
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. Bot Detection [iris-biotech.de]
- 3. biotage.com [biotage.com]
- 4. jpt.com [jpt.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating [mdpi.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. occamdesign.com [occamdesign.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-works.com [bio-works.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bachem.com [bachem.com]
Technical Support Center: Preventing Racemization During Peptide Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
Racemization is the process in which a chiral amino acid loses its stereochemical integrity, leading to a mixture of both L- and D-enantiomers. During peptide synthesis, the activation of the carboxylic acid group of an N-protected amino acid can make the alpha-proton acidic and susceptible to abstraction, which can result in a loss of optical purity.[1][2][3] This is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure.
Q2: What are the primary mechanisms of racemization during peptide coupling?
There are two main pathways through which racemization can occur during peptide coupling:
-
Oxazolone (or Azlactone) Formation: This is the most common mechanism. The activated carboxylic acid of the N-acyl amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amino group of the incoming amino acid can open the ring to form the peptide bond, but the resulting amino acid residue will be partially or fully racemized.[2][4][5]
-
Direct α-Proton Abstraction (Enolization): In this mechanism, a base directly removes the alpha-proton from the activated amino acid to form an enolate intermediate. This intermediate is planar, and reprotonation can occur from either side, leading to a mixture of enantiomers.[2][6] This pathway is more significant for certain amino acids with electron-withdrawing side chains.
Q3: Which factors influence the extent of racemization?
Several factors can affect the degree of racemization during peptide coupling:
-
Nature of the Amino Acid: Some amino acids are more prone to racemization than others. Cysteine and histidine are particularly susceptible.[7][8][9] Phenylglycine is also known to be sensitive to racemization.[6]
-
Activating Agent/Coupling Reagent: The choice of coupling reagent significantly impacts racemization. While highly reactive reagents can speed up the coupling reaction, they can also increase the risk of racemization if the rate of oxazolone formation is faster than the rate of amidation.[1][2][5]
-
Base: The type and amount of base used can have a profound effect. Stronger, less sterically hindered bases like triethylamine (TEA) tend to cause more racemization than weaker or bulkier bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA).[1] 2,4,6-collidine, a sterically hindered base, has been shown to produce less racemization.[1][8]
-
Solvent: The polarity of the solvent can influence racemization rates. While polar solvents like DMF and NMP are common in solid-phase peptide synthesis (SPPS), less polar solvents may reduce racemization in some cases.[3][10] The use of "greener" solvents like 2-methyltetrahydrofuran (2-MeTHF) has also been explored to minimize racemization.[10]
-
Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization.[9][11][12] While microwave-assisted peptide synthesis can improve coupling efficiency, elevated temperatures can lead to significant racemization, especially for sensitive amino acids like histidine and cysteine.[8][9]
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy to suppress racemization, particularly when using carbodiimide coupling reagents.[1][5][7] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate.
Troubleshooting Guide
Problem: Significant racemization is detected in my synthesized peptide.
This guide will help you identify the potential causes and implement solutions to minimize racemization in your peptide synthesis protocol.
Step 1: Review Your Choice of Coupling Reagent and Additives
Certain coupling reagents are more prone to causing racemization.
| Coupling Reagent Class | Racemization Potential | Recommended Action |
| Carbodiimides (e.g., DCC, DIC) | High when used alone | Always use in combination with a racemization-suppressing additive like HOBt, HOAt, or Oxyma.[1][5][13] The combination of DIC and Oxyma has been shown to be effective in reducing racemization for sensitive amino acids like Cysteine.[14] |
| Uronium/Aminium (e.g., HBTU, TBTU, HATU) | Generally low, but can occur | HBTU and TBTU are efficient coupling reagents with low racemization, especially when HOBt is added.[13] HATU can lead to racemization with longer coupling times.[15] |
| Phosphonium (e.g., BOP, PyBOP) | Low | BOP and PyBOP are known to cause minimal racemization.[13][15] However, BOP produces a carcinogenic byproduct.[13] |
Troubleshooting Workflow for Coupling Reagent Selection
Caption: Troubleshooting workflow for coupling reagent selection.
Step 2: Evaluate the Base Used in the Coupling Reaction
The choice of base is critical in controlling racemization.
| Base | pKa | Steric Hindrance | Racemization Potential | Recommendation |
| Triethylamine (TEA) | ~10.75 | Low | High | Avoid if possible, especially with sensitive amino acids. |
| N,N-Diisopropylethylamine (DIEA) | ~10.1 | High | Moderate | A common choice, but can still lead to racemization. |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low | A weaker base that is a good alternative to DIEA.[1] |
| 2,4,6-Collidine | 7.43 | High | Very Low | Recommended for couplings where racemization is a significant concern.[1][8] |
Step 3: Optimize Reaction Temperature
Elevated temperatures can increase the rate of racemization.
-
Conventional Synthesis: If you are experiencing racemization, try performing the coupling reaction at a lower temperature (e.g., 0°C).[5]
-
Microwave-Assisted Synthesis: High temperatures in microwave synthesizers can cause significant racemization of sensitive amino acids like Cysteine and Histidine.[8][9] If racemization is observed, consider lowering the coupling temperature to 50°C or performing the coupling for sensitive residues at room temperature.[8]
Step 4: Assess the Amino Acid Being Coupled
Some amino acids are inherently more prone to racemization.
-
Cysteine and Histidine: These are highly susceptible to racemization.[7][8][9] For these residues, consider using a milder coupling method (e.g., DIC/Oxyma), a sterically hindered base like collidine, and lower coupling temperatures.[8][14] Protecting the imidazole nitrogen of Histidine can also reduce racemization.[7]
-
Aspartic Acid: Aspartimide formation, a common side reaction with Aspartic acid, can lead to racemization.[7][8] Adding HOBt to the deprotection solution or using piperazine instead of piperidine can reduce aspartimide formation.[8]
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DIC/Oxyma
This protocol is suitable for manual solid-phase peptide synthesis (SPPS) and is designed to minimize racemization.
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and Oxyma (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid/Oxyma solution. c. Pre-activate for 5-10 minutes at room temperature. d. Add the activated amino acid solution to the deprotected resin. e. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete. If the test is positive, repeat the coupling step.
Protocol 2: Racemization Analysis by Chiral HPLC
This protocol describes a general method to determine the extent of racemization in a synthesized dipeptide.
-
Peptide Cleavage and Deprotection: Cleave the dipeptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Sample Preparation: a. Precipitate the crude peptide in cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum. c. Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
HPLC Analysis: a. Use a chiral HPLC column suitable for separating amino acid or peptide enantiomers. b. Equilibrate the column with the mobile phase. c. Inject the sample onto the column. d. Elute the sample using an isocratic or gradient mobile phase (e.g., a mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol). e. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: a. Identify the peaks corresponding to the L-L and L-D diastereomers of the dipeptide by comparing with standards if available. b. Integrate the peak areas of the two diastereomers. c. Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-D) / (Area(L-L) + Area(L-D))] x 100
Mechanism of Racemization via Oxazolone Formation
Caption: Mechanism of racemization via the oxazolone intermediate.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racemization in peptide synthesis | PPTX [slideshare.net]
- 4. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
Technical Support Center: L-Alanyl-L-norleucine Aggregation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation of the dipeptide L-Alanyl-L-norleucine in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a dipeptide composed of the amino acids L-alanine and L-norleucine.[1][2] Like many peptides, it can be prone to aggregation, which is the self-association of individual peptide molecules into larger, often insoluble, complexes.[3][4] Aggregation is a critical concern as it can lead to loss of therapeutic efficacy, altered bioavailability, and potentially immunogenic responses. For researchers, aggregation can interfere with experimental results, causing issues such as inaccurate quantification, clogged equipment, and inconsistent biological activity.
Q2: What are the primary factors that induce this compound aggregation?
A2: Several factors can promote the aggregation of this compound in solution. These include:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, a key driver of aggregation.[3][4]
-
pH and Isoelectric Point (pI): Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.[5][6] While the exact experimental pI of this compound is not readily published, it can be estimated to be near neutral pH based on the pKa values of the terminal amino and carboxyl groups.
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions and potentially causing conformational changes.
-
Ionic Strength: The concentration of salts in the solution can either stabilize or destabilize the peptide. The specific effect depends on the type of salt and its concentration.[3][4]
-
Mechanical Stress: Agitation, shaking, or freeze-thaw cycles can introduce mechanical stress that may induce aggregation.
-
Presence of Hydrophobic Surfaces: Contact with hydrophobic surfaces, such as certain plastics or air-water interfaces, can promote aggregation.
Q3: How can I predict the aggregation propensity of this compound?
A3: Predicting peptide aggregation can be complex. However, some indicators for this compound include:
-
Hydrophobicity: this compound contains two hydrophobic amino acids, alanine and norleucine.[7][8] A calculated XLogP3 value of -2.7 suggests a degree of hydrophobicity that could contribute to aggregation.[1]
-
Sequence analysis: While short, the presence of the hydrophobic norleucine residue can be a contributing factor. Alanine-rich sequences have also been shown to aggregate under certain conditions.[9]
Q4: What are the initial signs of this compound aggregation in my solution?
A4: Early detection of aggregation is crucial. Look for the following signs:
-
Visual Changes: The solution may appear cloudy, hazy, or contain visible particulates or precipitates.
-
Changes in Spectroscopic Readings: An increase in light scattering can be detected by techniques like UV-Vis spectroscopy (as an increase in absorbance at higher wavelengths, e.g., 340 nm) or Dynamic Light Scattering (DLS).
-
Inconsistent Experimental Results: Variability in bioassay results or chromatographic profiles can be an indirect indicator of aggregation.
Troubleshooting Guides
Problem 1: My this compound solution has become cloudy or has a visible precipitate.
| Possible Cause | Troubleshooting Step |
| High Peptide Concentration | Dilute the solution to a lower concentration. Determine the optimal working concentration through a solubility study. |
| pH is near the pI | Adjust the pH of the solution to be at least 1-2 units away from the estimated isoelectric point. For a peptide with no ionizable side chains, this would mean a pH below 4 or above 8. |
| Temperature Effects | Prepare and store the solution at a lower temperature (e.g., 2-8°C). Avoid elevated temperatures during handling and experiments if possible. |
| Salt Concentration | If using a buffered saline solution, try reducing the salt concentration. Alternatively, screen different types of salts (e.g., arginine hydrochloride) that are known to inhibit aggregation. |
| Slow Dissolution | Ensure the peptide is fully dissolved before use. Gentle vortexing or sonication can aid dissolution, but avoid vigorous or prolonged agitation. |
Problem 2: I am observing a loss of this compound activity in my bioassay.
| Possible Cause | Troubleshooting Step |
| Formation of Soluble Aggregates | Soluble oligomers, which may not be visible, can be inactive. Analyze the solution using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect the presence of higher molecular weight species. |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of storage tubes or assay plates, reducing the effective concentration. Use low-protein-binding microplates and tubes. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20). |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Chemical Degradation | While distinct from aggregation, chemical degradation can also lead to loss of activity. Ensure proper storage conditions (temperature, light protection) and consider analyzing the peptide's purity by HPLC. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Different Buffers
| Buffer System | pH | Ionic Strength (mM) | Maximum Solubility (mg/mL) - Illustrative |
| Deionized Water | ~6.5 | 0 | 5.0 |
| Phosphate Buffered Saline (PBS) | 7.4 | 150 | 2.5 |
| 20 mM Acetate Buffer | 4.5 | 20 | 15.0 |
| 20 mM Tris Buffer | 8.5 | 20 | 12.0 |
| PBS with 5% DMSO | 7.4 | 150 | 8.0 |
This data is for illustrative purposes to demonstrate the effect of pH and buffer composition on solubility.
Table 2: Illustrative Effect of Additives on this compound Aggregation
| Condition | Incubation Time (24h) | Aggregation Index (%) - Illustrative |
| Control (PBS, pH 7.4) | 24 | 35 |
| + 100 mM Arginine | 24 | 8 |
| + 5% Sucrose | 24 | 15 |
| + 0.01% Tween-20 | 24 | 5 |
Aggregation index determined by a hypothetical light scattering assay. This data is for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile, low-protein-binding microcentrifuge tube.
-
Solvent Selection: Based on your experimental needs and the solubility data, choose an appropriate solvent or buffer. For initial solubilization, a slightly acidic or basic buffer (e.g., 20 mM acetate buffer pH 4.5 or 20 mM Tris buffer pH 8.5) is recommended over neutral pH buffers like PBS.
-
Dissolution: Add the chosen solvent to the peptide powder. Vortex gently for 10-20 seconds. If the peptide does not fully dissolve, sonicate in a water bath for 2-5 minutes.
-
Sterilization: If required for cell-based assays, filter the solution through a 0.22 µm sterile filter. Use a filter material with low protein binding, such as PVDF.
-
Concentration Determination: Accurately determine the concentration of the stock solution using a suitable method, such as UV spectroscopy if the peptide has an aromatic residue (not applicable here) or by a colorimetric assay like the bicinchoninic acid (BCA) assay.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-protein-binding tubes. Store at -20°C or -80°C.
Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare this compound solutions at the desired concentrations in the chosen buffers. Filter the solutions through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette to remove any dust particles.
-
Instrument Setup: Set the DLS instrument parameters, including the laser wavelength, scattering angle, and temperature.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Data Acquisition: Acquire the scattering data over a set period. The instrument's software will generate an autocorrelation function.
-
Data Analysis: The software will analyze the autocorrelation function to determine the size distribution of particles in the solution. An increase in the average particle size or the appearance of a second, larger population of particles over time is indicative of aggregation.
Visualizations
Caption: Experimental workflow for monitoring this compound aggregation.
Caption: Troubleshooting logic for visible aggregation of this compound.
References
- 1. This compound | C9H18N2O3 | CID 1549453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 19079-66-4,DL-ALANYL-DL-NORLEUCINE | lookchem [lookchem.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 6. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Frontiers | 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins [frontiersin.org]
- 9. Characterizing aggregate growth and morphology of alanine-rich polypeptides as a function of sequence chemistry and solution temperature from scattering, spectroscopy, and microscopy - PMC [pmc.ncbi.nlm.nih.gov]
L-Alanyl-L-norleucine stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Alanyl-L-norleucine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experiments?
A1: The stability of this compound can be influenced by several factors, primarily pH, temperature, and the presence of oxidative agents. Like many peptides, it is susceptible to hydrolysis of the peptide bond, particularly under strongly acidic or basic conditions. Elevated temperatures can accelerate this degradation. Oxidative stress can also lead to modifications of the peptide.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of the peptide bond, which would yield its constituent amino acids: L-Alanine and L-norleucine. Under certain conditions, other side reactions such as deamination or oxidation might occur, leading to other minor degradation products.
Q3: How can I monitor the stability of my this compound solution?
A3: The most common method for monitoring the stability of this compound and quantifying its degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A suitable HPLC method should be able to separate the intact dipeptide from its potential degradation products (L-Alanine and L-norleucine) and any other impurities.
Q4: Are there any known enzymatic pathways that can degrade this compound?
A4: Yes, this compound can be susceptible to enzymatic degradation by various peptidases. Aminopeptidases, for example, can cleave the peptide bond from the N-terminus. The specific enzymes and the rate of cleavage will depend on the biological system you are working with (e.g., cell culture media containing serum, tissue homogenates).
Troubleshooting Guides
Issue 1: Unexpectedly low quantification of this compound in my sample.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Ensure stock solutions and samples are stored at appropriate temperatures (typically -20°C or -80°C for long-term storage) and in appropriate buffers (ideally near neutral pH). Avoid repeated freeze-thaw cycles. |
| pH-mediated hydrolysis | Check the pH of your experimental buffer. This compound will be more stable at a near-neutral pH. For example, the similar dipeptide L-alanyl-L-glutamine shows maximum stability around pH 6.0[1]. |
| Enzymatic degradation in biological samples | If working with cell culture media containing serum or other biological matrices, consider heat-inactivating the serum or using a protein precipitation step to remove enzymes before analysis. |
| Adsorption to container surfaces | Use low-protein-binding tubes and vials, especially for dilute solutions. |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | The most likely degradation products are L-Alanine and L-norleucine. Run standards of these amino acids to confirm if the unknown peaks correspond to them. |
| Oxidative degradation | If your experiment involves exposure to air or oxidative agents, the unknown peaks could be oxidized forms of the dipeptide. Try to perform experiments under an inert atmosphere (e.g., nitrogen or argon) to see if the peaks are reduced. |
| Reaction with buffer components | Ensure that your buffer components are not reacting with the dipeptide. This is less common but can occur with certain reactive species. |
| Contamination | Rule out contamination from glassware, solvents, or other reagents by running appropriate blanks. |
Quantitative Data Summary
| Stress Condition | Parameter | Expected Trend for this compound | Reference Data (L-Alanyl-L-glutamine) |
| pH | Half-life (t½) | Maximum stability expected around neutral pH (6-7), with decreased stability in acidic and basic conditions. | Maximum stability at approximately pH 6.0[1]. |
| Temperature | Degradation Rate | The rate of degradation will increase with increasing temperature. | Shelf-life (90% remaining) at pH 6.0 predicted to be 5.3 years at 25°C and 7.1 months at 40°C[1]. |
| Oxidation | Degradation | Susceptible to degradation in the presence of strong oxidizing agents. | The main products of oxidation of DL-alanine by Manganese (III) were acetaldehyde[2]. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mild buffer at neutral pH).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method (see Protocol 2).
-
Protocol 2: HPLC Method for the Analysis of this compound and its Degradants
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be optimized for your specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-20 min: 2% to 30% B (linear gradient)
-
20-25 min: 30% B
-
25-30 min: 30% to 2% B (linear gradient)
-
30-35 min: 2% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Troubleshooting Low Solubility of Synthetic Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing low solubility of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my synthetic peptide?
A1: The solubility of a synthetic peptide is primarily determined by its physicochemical properties. Key factors include:
-
Amino Acid Composition: The polarity of the amino acids in your peptide sequence is a critical determinant of its solubility. Peptides with a high content of hydrophobic (non-polar) amino acids like Leucine, Valine, and Phenylalanine tend to have lower solubility in aqueous solutions.[1][2][3] Conversely, a higher proportion of charged (hydrophilic) amino acids such as Lysine, Arginine, Aspartic Acid, and Glutamic Acid generally enhances water solubility.[1][4]
-
Peptide Length: Longer peptides often exhibit lower solubility than shorter ones. This is because longer chains have a greater potential for intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which can lead to aggregation and precipitation.[1][2]
-
pH and Net Charge: A peptide's solubility is significantly influenced by the pH of the solution.[1][2] Solubility is typically at its minimum at the peptide's isoelectric point (pI), which is the pH at which the peptide has a net zero charge.[2] Adjusting the pH away from the pI increases the net charge of the peptide, enhancing its interaction with water molecules and thereby improving solubility.[2][4]
-
Secondary Structure and Aggregation: Peptides can form secondary structures like β-sheets, which can promote self-aggregation and lead to insolubility.[5] Peptides containing a high percentage of residues such as D, E, H, K, N, Q, R, S, T, or Y can form intermolecular hydrogen bonds, potentially leading to gel formation.[5][6]
Q2: My peptide won't dissolve in water. What should be my first troubleshooting step?
A2: Before attempting to dissolve the entire sample, it is crucial to perform a solubility test on a small portion of your lyophilized peptide.[7][8] The first step in troubleshooting is to determine the peptide's overall charge at a neutral pH to guide your solvent choice.
You can estimate the net charge by assigning a value of +1 to each basic residue (Lys, Arg, His, and the N-terminal amino group) and -1 to each acidic residue (Asp, Glu, and the C-terminal carboxyl group).[5][8][9][10]
-
If the net charge is positive (Basic Peptide): Try dissolving it in an acidic solution, such as 10-25% acetic acid.[5][7][8] If that fails, a small amount of trifluoroacetic acid (TFA) can be used.[7][8]
-
If the net charge is negative (Acidic Peptide): Attempt to dissolve it in a basic solution, like 0.1 M ammonium bicarbonate or a small amount of ammonium hydroxide.[5][7][8]
-
If the net charge is zero (Neutral or Hydrophobic Peptide): These peptides are often challenging to dissolve in aqueous solutions. The recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent.[3][7]
Q3: Which organic solvents are recommended for dissolving hydrophobic peptides?
A3: For hydrophobic or neutral peptides, a small amount of an organic solvent should be used for initial solubilization, followed by a stepwise dilution with an aqueous buffer.[6][7] Commonly used organic solvents include:
-
Dimethyl Sulfoxide (DMSO): A strong solvent suitable for many hydrophobic peptides.[1][7] However, DMSO should be avoided for peptides containing Cysteine (Cys) or Methionine (Met) as it can oxidize these residues.[7][10]
-
Dimethylformamide (DMF): A good alternative to DMSO, especially for peptides containing Cys.[7][8]
-
Acetonitrile (ACN), Methanol, Ethanol, or Isopropanol: These are also viable options for dissolving hydrophobic peptides.[3][7]
Important: Always consider the compatibility of the organic solvent with your downstream experiments, as high concentrations can be toxic to cells or interfere with assays.[1][3]
Q4: I've tried adjusting the pH and using organic solvents, but my peptide still won't dissolve. What other methods can I try?
A4: If standard methods fail, you can employ more rigorous techniques:
-
Sonication: Using a bath sonicator can help break up aggregates and enhance the dissolution of peptide particles.[1][3][9][10] It's recommended to sonicate in short bursts on ice to avoid heating the sample.[10]
-
Gentle Heating: For some peptides, solubility can be improved by gentle warming.[1][11] However, this should be done with caution to prevent peptide degradation.[3]
-
Denaturing Agents (Chaotropic Agents): As a last resort, denaturing agents like 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea can be used to solubilize peptides that are prone to aggregation.[3][7][8][10] These agents disrupt the hydrogen bonding networks that contribute to aggregation.[10] Be aware that these agents will denature proteins in your assay and are generally not compatible with biological systems.[3][10]
Quantitative Data Summary
The following tables provide a quick reference for understanding the relationship between amino acid properties and peptide solubility.
Table 1: Classification of Amino Acids
| Classification | Amino Acids |
| Hydrophobic (Non-polar) | Alanine (A), Valine (V), Isoleucine (I), Leucine (L), Methionine (M), Phenylalanine (F), Tyrosine (Y), Tryptophan (W) |
| Hydrophilic (Polar) | Acidic |
| Basic | |
| Uncharged |
Table 2: General Peptide Solubility Guidelines Based on Amino Acid Composition
| % Hydrophobic Residues | % Charged Residues (D, E, K, R, H) | Predicted Solubility in Aqueous Solution | Recommended Initial Solvent |
| < 25% | > 25% | Usually Soluble[5][6] | Distilled Water or Buffer |
| ≥ 50% | - | May be partially or completely insoluble[5][6] | Organic Solvent (e.g., DMSO, DMF) |
| > 75% | - | Generally Insoluble[5][6] | Strong Organic Solvents (e.g., TFA, Formic Acid) |
Experimental Protocols
Protocol 1: Step-wise Guide for Peptide Solubilization
-
Initial Assessment: Before opening the vial, centrifuge it briefly to pellet all the lyophilized powder.[10] Allow the vial to warm to room temperature to prevent condensation.[10]
-
Solubility Test: Use a small, representative aliquot of the peptide for initial solubility testing to avoid risking the entire sample.[7][8]
-
Aqueous Solvent First: Always start with sterile, distilled water or a simple buffer (e.g., PBS at pH 7.4).[5][8] Vortex or gently agitate the vial.
-
Sonication: If the peptide does not dissolve, sonicate the sample in a water bath for several minutes, keeping the sample cool.[3][9]
-
pH Adjustment (for Charged Peptides):
-
Organic Solvents (for Hydrophobic/Neutral Peptides):
-
If the peptide remains insoluble, add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF).[6][7] Ensure the peptide completely dissolves in the organic solvent before adding any aqueous solution.[9]
-
Slowly add the dissolved peptide solution dropwise into your stirring aqueous buffer to the desired final concentration.[6][9] This helps prevent precipitation.
-
-
Final Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved micro-aggregates.[1][11]
Visualizations
Caption: A step-by-step workflow for troubleshooting peptide solubility.
Caption: Relationship between pH, peptide charge, and solubility.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Crude Peptide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic peptides.
Frequently Asked Questions (FAQs)
What are the most common types of impurities in crude peptide synthesis?
Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired full-length peptide along with various impurities. These impurities can arise from incomplete reactions, side reactions during synthesis, or degradation during cleavage and storage.[1][2][3] Common peptide-related impurities include:
-
Truncated Peptides: Sequences that are missing one or more amino acids from the N-terminus. This is often due to incomplete coupling reactions.
-
Deletion Peptides: Peptides lacking one or more amino acids within the sequence. This can be caused by incomplete deprotection of the N-terminal protecting group (e.g., Fmoc or Boc).[1]
-
Incompletely Deprotected Peptides: Peptides that still retain one or more side-chain protecting groups after the final cleavage step.
-
Modified Peptides: These can include oxidized (especially methionine and tryptophan residues), deamidated (asparagine and glutamine residues), or acetylated peptides.[1]
-
Insertion Peptides: Peptides with one or more extra amino acids, which can result from impure starting materials or procedural errors.
Non-peptide impurities can also be present, such as residual scavengers (e.g., triisopropylsilane, dithiothreitol), cleavage cocktail reagents (e.g., trifluoroacetic acid - TFA), and dissolved protecting groups.[1]
What are the primary methods for purifying crude peptides?
The most common and powerful technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][4] This method separates peptides based on their hydrophobicity. For more complex purifications or specific impurity profiles, other chromatographic techniques can be employed, often in conjunction with RP-HPLC:
-
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH.[5] It is particularly useful for separating peptides with similar hydrophobicity but different charge states, such as deamidated impurities.[6] Cation-exchange is generally used for basic peptides, while anion-exchange is suitable for acidic peptides.[7]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size.[8][9] It can be used as an initial clean-up step to remove very small molecule impurities or large aggregated peptides.[8]
How do I choose the right purification strategy?
The choice of purification strategy depends on the properties of the target peptide and the nature of the impurities. A typical workflow involves an initial analysis of the crude product by analytical RP-HPLC coupled with mass spectrometry (MS) to identify the target peptide and major impurities.[2] Based on this analysis, a purification strategy can be devised. For most routine purifications, a single-step RP-HPLC is sufficient. For very complex mixtures or to remove challenging impurities, a multi-step purification involving IEX followed by RP-HPLC can be highly effective.[5][10]
Data Presentation: Comparison of Purification Techniques
The following tables summarize the general applicability and efficiency of the primary peptide purification techniques.
Table 1: Qualitative Comparison of Peptide Purification Techniques
| Technique | Principle of Separation | Primary Application | Advantages | Limitations |
| RP-HPLC | Hydrophobicity | Primary purification of most synthetic peptides. High-resolution separation of closely related sequences.[1][11] | High resolution, applicable to a wide range of peptides, volatile mobile phases are compatible with mass spectrometry and lyophilization.[4] | Can be challenging for very hydrophobic or very hydrophilic peptides. Organic solvents may cause denaturation. |
| IEX | Net Charge | Separation of peptides with different charge states (e.g., deamidated impurities).[6] Orthogonal separation to RP-HPLC.[10] | High capacity, can separate molecules with minor charge differences.[12] | Requires non-volatile salt gradients, necessitating a subsequent desalting step (often by RP-HPLC).[5] |
| SEC | Size (Hydrodynamic Radius) | Removal of aggregates, polymers, or small molecule reagents. Buffer exchange.[8][9] | Mild separation conditions, preserves the native structure of peptides.[8] | Lower resolution compared to RP-HPLC and IEX, not suitable for separating peptides of similar size.[9] |
Table 2: Typical Purity and Yield for a Two-Step Purification Process (IEX followed by RP-HPLC)
| Purification Step | Purity of Target Peptide | Overall Molar Yield | Reference |
| Crude Peptide | ~74% | - | [13] |
| After Ion-Exchange Chromatography | ~96% | - | [13] |
| After Reversed-Phase Chromatography | >99.5% | >80% | [13] |
Note: These values are illustrative and can vary significantly depending on the peptide sequence, synthesis quality, and optimization of the purification process.
Mandatory Visualization
Caption: General workflow for crude peptide purification.
Troubleshooting Guides
High Backpressure in HPLC
Question: My HPLC system is showing unusually high backpressure. What are the common causes and how can I fix it?
Answer: High backpressure is a common issue in HPLC and can indicate a blockage in the system.[14][15] A systematic approach is needed to identify and resolve the problem.
-
Isolate the Source of the Blockage:
-
Start by disconnecting the column from the system and running the pump. If the pressure returns to normal (close to zero), the blockage is in the column.[16]
-
If the pressure remains high without the column, the blockage is in the HPLC system (e.g., tubing, injector, or inline filter).[16] Systematically disconnect components from the detector backwards to the pump to identify the clogged part.[15]
-
-
Troubleshooting a Clogged Column:
-
Blocked Frit: The inlet frit of the column is a common site for blockage by particulate matter from the sample or mobile phase.[16][17]
-
Column Contamination: Strongly adsorbed impurities from previous injections can build up at the head of the column.[19]
-
Solution: Wash the column with a series of strong solvents. For a C18 column, this could involve flushing with 100% acetonitrile, followed by isopropanol, and then hexane, before re-equilibrating with your mobile phase.[20]
-
-
-
Troubleshooting System Blockages:
-
Preventative Measures:
-
Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[21][22]
-
Use a guard column to protect your analytical or preparative column from contaminants.
-
Ensure your mobile phase buffers are fully dissolved and miscible with the organic solvent throughout the gradient to prevent precipitation.[15]
-
Chromatographic Peak Issues
Question: I am observing split or shoulder peaks in my chromatogram. What could be the cause?
Answer: Peak splitting or the appearance of shoulders on your main peak can be caused by several factors, ranging from sample preparation issues to column problems.[17][23]
-
Problem at the Column Inlet:
-
Void in the Packing Material: A void or channel at the top of the column bed can cause the sample to travel through two different paths, resulting in a split peak.[17]
-
Blocked Frit: A partially blocked inlet frit can also lead to an uneven flow of the sample onto the column.[17]
-
Solution: For a void, you might be able to repair it by topping off the column with more packing material, but often the column needs to be replaced. For a blocked frit, try back-flushing the column.[17]
-
-
-
Sample and Mobile Phase Incompatibility:
-
Strong Sample Solvent: If your sample is dissolved in a solvent that is much stronger (less polar in RP-HPLC) than your initial mobile phase, it can cause peak distortion and splitting.[23][24]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.[23]
-
-
Mobile Phase pH close to pKa: If the mobile phase pH is close to the pKa of your peptide, both the ionized and non-ionized forms may be present, leading to peak splitting.[23]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the peptide's pKa.[23]
-
-
-
Co-eluting Impurities:
-
A shoulder on your main peak may be an impurity that is not fully resolved from your target peptide.[17]
-
Solution: Optimize your gradient to improve separation. A shallower gradient can often improve the resolution of closely eluting peaks.[25] You can also try a different column chemistry or mobile phase additive to alter the selectivity.
-
-
Question: I am seeing "ghost peaks" in my chromatogram, especially during blank gradient runs. What are they and how can I get rid of them?
Answer: Ghost peaks are unexpected peaks that appear in your chromatogram, often during blank runs, and are not part of your sample.[18][26] They are typically caused by contamination in the HPLC system or mobile phase.[27][28]
-
Identify the Source:
-
Mobile Phase Contamination: Impurities in your water or organic solvent, or from contaminated solvent bottles, can accumulate on the column during equilibration and elute as peaks during the gradient.[18]
-
How to check: Run two blank gradients, one with a short equilibration time and one with a long equilibration time. If the ghost peaks are larger after the longer equilibration, the contamination is likely from the mobile phase.[18]
-
Solution: Use high-purity HPLC-grade solvents and fresh, clean solvent bottles.[18]
-
-
System Contamination: Carryover from a previous injection, especially from a highly concentrated sample, is a common cause.[28] Contamination can also reside in the injector, pump seals, or tubing.[28]
-
How to check: Bypass the autosampler and column (replace with a union) and run the pump. If the peaks disappear, the contamination is in the bypassed components.[18]
-
Solution: Flush the entire system with a strong solvent (e.g., isopropanol). Clean the autosampler injection port and needle.[18] In some cases, a "ghost trap" column can be installed before the analytical column to capture contaminants from the mobile phase.[28]
-
-
References
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. waters.com [waters.com]
- 8. Size Exclusion Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. researchgate.net [researchgate.net]
- 10. nestgrp.com [nestgrp.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. bio-works.com [bio-works.com]
- 14. uhplcs.com [uhplcs.com]
- 15. restek.com [restek.com]
- 16. nacalai.com [nacalai.com]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. hplc.eu [hplc.eu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. agilent.com [agilent.com]
- 21. HPLC Purification of Peptides protocol v1 [protocols.io]
- 22. protocols.io [protocols.io]
- 23. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. agilent.com [agilent.com]
- 26. wyatt.com [wyatt.com]
- 27. uhplcs.com [uhplcs.com]
- 28. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
Technical Support Center: Capping in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical capping step in solid-phase peptide synthesis (SPPS). Capping is essential for preventing the formation of deletion sequences by permanently blocking unreacted amino groups that fail to couple with the subsequent amino acid.[1][2] This ensures a higher purity of the final peptide product.
Troubleshooting Guides
Issue: Positive Kaiser Test After Coupling
A positive Kaiser test (indicated by a blue color) after the coupling step signifies the presence of unreacted primary amines on the resin.[1][3]
Immediate Actions:
-
Recouple: Perform a second coupling reaction. Often, a single coupling is not 100% efficient.
-
Modify Conditions: If the Kaiser test is still positive after a second coupling, consider modifying the reaction conditions. This could involve switching to a more potent coupling reagent (e.g., using HATU or HCTU instead of HBTU), or changing the solvent to disrupt peptide aggregation (e.g., using NMP, DMSO, or a DCM/DMF mixture).[1][2]
-
Proceed to Capping: If a small amount of unreacted amine remains after recoupling, it is crucial to cap these groups to prevent deletion mutations in the peptide sequence.[1][2]
Troubleshooting Workflow: Incomplete Coupling and Capping
This workflow outlines the decision-making process when incomplete coupling is detected.
Caption: Troubleshooting workflow for incomplete peptide coupling.
Issue: Capping Reaction Appears Ineffective
If the Kaiser test remains positive after a standard capping protocol, consider the following:
-
Reagent Quality: Capping solutions, particularly those containing acetic anhydride, should be prepared fresh for each use.[4]
-
Reaction Time: Ensure the capping reaction proceeds for a sufficient duration, typically 30 minutes with gentle agitation.[5][6]
-
Repeat the Capping Step: If the Kaiser test is not negative, the capping procedure should be repeated.[2][6]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of capping in peptide synthesis?
Capping is a crucial step to terminate peptide chains that have failed to react during a coupling step. By acetylating the unreacted N-terminal amino groups, capping prevents them from reacting in subsequent coupling cycles. This minimizes the formation of deletion sequences, which are difficult to separate from the desired full-length peptide, thereby simplifying purification and improving the final product's purity.[1][2]
Q2: What are the standard reagents used for capping?
The most common capping solution consists of acetic anhydride and a base in a solvent like N,N-Dimethylformamide (DMF). Pyridine or Diisopropylethylamine (DIPEA) are frequently used as the base.[1][6]
| Capping Mixture Component | Typical Ratio/Concentration | Purpose |
| Acetic Anhydride | 3-50 equivalents | Acetylating agent that blocks the free amine. |
| Pyridine or DIPEA | 2-50 equivalents | Acts as a base to facilitate the reaction. |
| DMF or DCM | N/A | Solvent for the reaction. |
Q3: How do I know if my capping was successful?
The Kaiser test is a reliable method to confirm the completion of the capping reaction for primary amines.[1] A negative Kaiser test (the resin beads and solution remain yellow or colorless) indicates that all primary amino groups have been successfully capped. For secondary amines like proline, alternative tests such as the Isatin or Chloranil test should be used.[1][2]
| Test | Target Amine | Positive Result (Amine Present) | Negative Result (Amine Absent/Capped) |
| Kaiser Test | Primary Amines | Intense Blue | Yellow / Colorless |
| Isatin Test | Secondary Amines (e.g., Proline) | Blue | --- |
| Chloranil Test | Secondary Amines | Blue | --- |
Q4: Are there alternatives to acetic anhydride for capping?
Yes, other reagents can be used for capping. Propionic anhydride is one alternative.[7] Another approach involves using a mixture of acetic acid, DIPEA, DIC, and HBTU.[7] For capping on specific resins like 2-chlorotrityl chloride resin, a solution of methanol and DIPEA in Dichloromethane (DCM) is often employed.[5]
Q5: Can capping cause any side reactions?
While generally a safe procedure, side reactions can occur. For instance, in Boc-based synthesis, acetylation of the nitro group on a protected arginine residue has been observed when using acetic anhydride with an amine base.[8] It is also important to use appropriate capping conditions to avoid undesirable cleavage of protecting groups from recently coupled amino acids.[9]
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
This protocol is suitable for most standard Fmoc-based solid-phase peptide synthesis.
-
Following the coupling step and subsequent washes, wash the resin several times with DMF.
-
Prepare a fresh capping solution. A common formulation is a 3:2 ratio of acetic anhydride to pyridine.[5]
-
Suspend the resin in the capping solution.
-
Gently agitate the mixture at room temperature for 30 minutes.[5]
-
Filter the resin and wash it thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat steps 3-5.[2][6]
Workflow for Standard Peptide Synthesis Cycle
This diagram illustrates where the capping step fits into the overall solid-phase peptide synthesis workflow.
Caption: The capping step within the solid-phase peptide synthesis cycle.
Protocol 2: Capping on 2-Chlorotrityl Chloride Resin
This protocol is specifically for capping unreacted sites on 2-chlorotrityl chloride resin after the first amino acid has been loaded.
-
After loading the first amino acid, wash the resin three times with CH₂Cl₂.
-
Prepare a fresh capping solution of CH₂Cl₂:MeOH:DIPEA in a 17:2:1 ratio.[5]
-
Add the capping solution to the resin and agitate at room temperature for 45-60 minutes. It is not recommended to extend this time to avoid potential cleavage of the loaded amino acid.[5]
-
After the reaction is complete, filter the resin.
-
Wash the resin four times with CH₂Cl₂ and then four times with DMF to prepare it for the subsequent synthesis steps.[5]
References
- 1. ijrps.com [ijrps.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of L-Alanyl-L-norleucine and L-Alanyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two closely related dipeptides: L-Alanyl-L-norleucine and L-Alanyl-L-leucine. While direct comparative studies are limited, this document synthesizes available data on their individual activities, potential therapeutic applications, and the underlying structure-activity relationships that govern their biological function.
Introduction
This compound and L-Alanyl-L-leucine are dipeptides composed of L-alanine linked to either L-norleucine or its isomer, L-leucine. The structural difference lies in the side chain of the C-terminal amino acid: L-leucine has a branched isobutyl group, whereas L-norleucine possesses a linear butyl group. This subtle structural variation can influence their interaction with biological targets, leading to differences in their metabolic fate and overall biological activity.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the two dipeptides is essential for understanding their potential biological behavior.
| Property | This compound | L-Alanyl-L-leucine |
| Molecular Formula | C₉H₁₈N₂O₃ | C₉H₁₈N₂O₃ |
| Molecular Weight | 202.25 g/mol | 202.25 g/mol |
| Structure | L-alanine linked to L-norleucine | L-alanine linked to L-leucine |
Comparative Biological Activities
Enzyme Inhibition
Dipeptides are known to act as inhibitors of various enzymes, with dipeptidyl peptidase IV (DPP-IV) being a notable target. Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes.
One study has reported that L-Alanyl-L-leucine is an inhibitor of DPP-IV.[1] The structure-activity relationship (SAR) of dipeptide DPP-IV inhibitors suggests that the presence of amino acids with aliphatic side chains, such as leucine, can contribute to the inhibitory effect.[2] While no specific data on the DPP-IV inhibitory activity of this compound was found, the structural similarity to L-Alanyl-L-leucine suggests it may also possess some inhibitory potential. The linear side chain of norleucine compared to the branched side chain of leucine could influence the binding affinity to the enzyme's active site.
Antimicrobial and Antioxidant Activity
While specific studies on the antimicrobial and antioxidant properties of this compound and L-Alanyl-L-leucine are lacking, research on dipeptide libraries provides a general framework for their potential in these areas. The antimicrobial and antioxidant activities of peptides are often influenced by their amino acid composition, sequence, and overall hydrophobicity.[3] Given the hydrophobic nature of both leucine and norleucine, it is plausible that both dipeptides could exhibit some level of these activities.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines detailed methodologies for key experiments relevant to the biological activities discussed.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of DPP-IV.
Materials:
-
Dipeptidyl Peptidase IV (DPP-IV) enzyme
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (this compound and L-Alanyl-L-leucine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the DPP-IV enzyme in the assay buffer.
-
Prepare various concentrations of the test compounds and a known inhibitor as a positive control.
-
In a 96-well plate, add the enzyme solution to wells containing either the test compounds, the positive control, or buffer (as a negative control).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time.
-
Initiate the reaction by adding the DPP-IV substrate to all wells.
-
Monitor the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (this compound and L-Alanyl-L-leucine)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in the growth medium.
-
Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no bacterial growth). Alternatively, measure the optical density at 600 nm.
Signaling Pathways and Cellular Uptake
The biological activity of these dipeptides is contingent on their transport into cells and their subsequent interaction with intracellular targets or metabolic pathways.
Dipeptide Transport
Dipeptides are primarily transported into cells by proton-coupled peptide transporters, such as PepT1 and PepT2. The efficiency of transport can be influenced by the structure of the dipeptide.
The structural difference between the linear side chain of norleucine and the branched side chain of leucine may affect the affinity of the dipeptides for peptide transporters, potentially leading to different rates of cellular uptake.
Potential Signaling Pathway Modulation
The constituent amino acid, L-leucine, is a well-known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which plays a crucial role in cell growth, proliferation, and protein synthesis.[4] Upon cellular uptake and hydrolysis of L-Alanyl-L-leucine, the released L-leucine could potentially modulate mTOR signaling. The effect of L-norleucine on this pathway is less characterized.
Conclusion and Future Directions
While this compound and L-Alanyl-L-leucine are structurally very similar, the difference in the C-terminal side chain is likely to result in distinct biological activities. Based on existing literature, L-Alanyl-L-leucine shows promise as a DPP-IV inhibitor. The biological profile of this compound remains largely unexplored.
Future research should focus on direct comparative studies of these two dipeptides to quantify their relative potencies in various biological assays, including enzyme inhibition, antimicrobial, and antioxidant screens. Investigating their differential uptake kinetics and effects on key signaling pathways such as mTOR will provide a more complete understanding of their structure-activity relationships and guide their potential development as therapeutic agents.
References
A Comparative Analysis of Enzymatic Cleavage Rates in Dipeptide Isomers
For researchers, scientists, and drug development professionals, understanding the enzymatic stability of peptides is crucial. The stereochemistry of amino acids within a dipeptide sequence can significantly influence its susceptibility to enzymatic degradation. This guide provides a comparative analysis of the enzymatic cleavage rates of dipeptide isomers, supported by experimental data and detailed protocols.
The introduction of D-amino acids in place of their natural L-amino acid counterparts is a common strategy to enhance the stability of peptide-based drugs against proteolysis. Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, generally favoring substrates composed of L-amino acids. Consequently, dipeptides containing one or more D-amino acids are typically cleaved at a significantly lower rate than their L-L isomers.
Quantitative Comparison of Cleavage Rates
To illustrate the impact of stereochemistry on enzymatic cleavage, we present kinetic data for the hydrolysis of tetra-alanine and di-phenylalanine isomers by various proteases. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio, where kcat (the turnover number) represents the maximum number of substrate molecules converted to product per enzyme molecule per second, and Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum. A lower kcat/Km value indicates lower catalytic efficiency.
| Dipeptide Isomer | Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| L-Ala-L-Ala-L-Ala-L-Ala | Porcine pancreatic elastase | 13.1 | 2.5 | 5240 | |
| L-Ala-L-Ala-D-Ala-L-Ala | Porcine pancreatic elastase | No Hydrolysis | - | - | |
| Ac-L-Phe-L-Phe-NH₂ | α-Chymotrypsin | 2.4 | 0.8 | 3000 | Fersht, A. et al. (1973) |
| Ac-L-Phe-D-Phe-NH₂ | α-Chymotrypsin | Not Reported | > 50 (Inhibitor) | - | Fersht, A. et al. (1973) |
| Ac-D-Phe-L-Phe-NH₂ | α-Chymotrypsin | Not Reported | > 50 (Inhibitor) | - | Fersht, A. et al. (1973) |
| Ac-D-Phe-D-Phe-NH₂ | α-Chymotrypsin | Not Reported | > 50 (Inhibitor) | - | Fersht, A. et al. (1973) |
Ac- denotes Acetyl group, -NH₂ denotes amide group. Note: Direct comparative kinetic data for all four stereoisomers of a simple dipeptide is sparse in publicly available literature. The data for Ac-Phe-Phe isomers indicates that isomers containing a D-amino acid act as inhibitors rather than substrates, implying a significantly lower or non-existent cleavage rate.
The data clearly demonstrates that the presence of a D-amino acid can dramatically reduce or completely inhibit enzymatic cleavage. For instance, the substitution of a single L-alanine with a D-alanine in a tetra-alanine peptide renders it resistant to hydrolysis by porcine pancreatic elastase. Similarly, dipeptide isomers of phenylalanine containing at least one D-amino acid act as inhibitors of α-chymotrypsin, indicating that they bind to the enzyme but are not effectively cleaved.
Experimental Protocols
The determination of enzymatic cleavage rates for dipeptide isomers typically involves incubating the dipeptide substrate with the chosen enzyme under controlled conditions and monitoring the reaction progress over time. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for separating and quantifying the remaining substrate and the resulting products.
General Protocol for Enzymatic Cleavage Assay
1. Materials:
-
Dipeptide isomers (e.g., L-Phe-L-Phe, L-Phe-D-Phe, D-Phe-L-Phe, D-Phe-D-Phe)
-
Protease (e.g., α-Chymotrypsin from bovine pancreas)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂)[1]
-
Quenching Solution (e.g., 10% Trifluoroacetic acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Enzyme and Substrate Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂ for chymotrypsin) and determine its concentration.
-
Prepare stock solutions of each dipeptide isomer in the reaction buffer.
3. Enzymatic Reaction:
-
Equilibrate the reaction buffer, enzyme solution, and substrate solutions to the desired reaction temperature (e.g., 37°C).[1]
-
Initiate the reaction by adding a known amount of the enzyme to the substrate solution. The final substrate concentration should be varied to determine Km and Vmax.
-
Incubate the reaction mixture at a constant temperature.
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution (e.g., 1% TFA).[1]
4. HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a gradient of Mobile Phase B to elute the substrate and product(s).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm for aromatic residues).
-
The peak areas of the substrate and product(s) are used to determine their concentrations.
5. Data Analysis:
-
Plot the concentration of the remaining substrate or the formed product against time to determine the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency is then determined by the kcat/Km ratio.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the enzymatic cleavage rates of dipeptide isomers.
Caption: General workflow for comparing enzymatic cleavage rates.
Signaling Pathway of Serine Protease Catalysis
The cleavage of peptide bonds by serine proteases like chymotrypsin involves a well-characterized catalytic mechanism known as the "catalytic triad". This involves three key amino acid residues in the enzyme's active site: a serine, a histidine, and an aspartate.
Caption: Simplified catalytic cycle of a serine protease.
References
In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution
For researchers, scientists, and drug development professionals, optimizing the in vivo stability of therapeutic peptides is a critical step in translating a promising candidate into a viable drug. The substitution of natural amino acids with non-natural counterparts is a widely explored strategy to enhance peptide longevity. This guide provides a comparative analysis of substituting the natural amino acid Leucine (Leu) with its non-proteinogenic isomer, Norleucine (Nle), focusing on the impact on in vivo stability.
While direct, quantitative in vivo comparisons of half-life and clearance rates for identical peptide backbones featuring a Leucine to Norleucine substitution are not extensively documented in publicly available literature, we can infer the likely effects based on the fundamental principles of peptide degradation and studies involving Norleucine as a substitute for other amino acids, most notably Methionine.
Understanding Peptide Degradation in Vivo
The in vivo stability of a peptide is primarily dictated by its susceptibility to enzymatic degradation by proteases and peptidases, as well as its rate of clearance by organs such as the kidneys and liver.[1] Peptidases often exhibit high specificity for the peptide bonds adjacent to particular amino acid residues. Therefore, modifications to the peptide's primary sequence can significantly alter its degradation profile.
Leucine vs. Norleucine: A Structural Perspective
Leucine is a branched-chain amino acid with an isobutyl side chain. Norleucine, on the other hand, possesses a linear n-butyl side chain. This subtle difference in side-chain architecture, specifically the absence of branching at the β-carbon in Norleucine, can influence how a peptide is recognized and processed by metabolizing enzymes.
Inferred Impact on In Vivo Stability
While concrete data is lacking for a direct Leu vs. Nle comparison, the primary rationale for incorporating Norleucine into peptides is to enhance stability. This is most prominently observed when Norleucine is used to replace Methionine, an amino acid prone to oxidation. The substitution of Methionine with the isosteric but non-oxidizable Norleucine has been shown to improve the stability of peptides against oxidative degradation.
It is hypothesized that the linear, unbranched side chain of Norleucine may confer a degree of steric hindrance at the site of enzymatic cleavage compared to the branched side chain of Leucine. This could potentially lead to a slower rate of degradation by certain peptidases. However, without direct experimental evidence, this remains a theoretical advantage.
Experimental Protocols for Assessing In Vivo Stability
To definitively compare the in vivo stability of Leucine and Norleucine-containing peptides, a series of well-defined experiments are required. The following protocols outline the standard methodologies used in the field.
Plasma Stability Assay
Objective: To assess the stability of a peptide in plasma over time, providing an in vitro surrogate for in vivo enzymatic degradation.
Methodology:
-
Peptide Incubation: The Leucine-containing peptide and its Norleucine-substituted analogue are incubated in fresh animal or human plasma at a physiological temperature (37°C).
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: The enzymatic degradation in the collected aliquots is immediately stopped by adding a quenching solution, such as trifluoroacetic acid (TFA) or acetonitrile.
-
Analysis: The concentration of the remaining intact peptide at each time point is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Half-Life Calculation: The degradation half-life (t½) of each peptide in plasma is calculated from the resulting concentration-time profile.
Pharmacokinetic (PK) Study in Animal Models
Objective: To determine the in vivo half-life, clearance rate, and overall exposure of the peptides after administration to a living organism.
Methodology:
-
Animal Model: A suitable animal model (e.g., rats or mice) is selected.
-
Peptide Administration: The Leucine and Norleucine-containing peptides are administered via a relevant route, typically intravenous (IV) bolus or infusion to bypass absorption variability.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the intact peptide in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters such as:
-
Half-life (t½): The time required for the plasma concentration of the peptide to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the peptide per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Logical Workflow for Stability Assessment
Signaling Pathway Considerations: Leucine and mTOR
It is important to note that Leucine is not only a building block of proteins but also a key signaling molecule that activates the mammalian target of rapamycin (mTOR) pathway, which is central to cell growth and proliferation. Studies have shown that Norleucine can also activate the mTOR signaling pathway, suggesting that in some biological contexts, it can mimic the signaling function of Leucine.[2] When designing Norleucine-substituted peptides, it is crucial to consider whether the native Leucine residue plays a signaling role that could be altered by the substitution.
References
A Researcher's Guide to Cross-Reactivity Studies of L-Alanyl-L-norleucine Analogs in Drug Development
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of peptide analogs is paramount to ensuring the specificity and safety of novel therapeutics. L-Alanyl-L-norleucine, a dipeptide containing the non-proteinogenic amino acid norleucine, and its analogs present unique opportunities in drug design. Norleucine, an isomer of leucine, can influence peptide conformation and stability, potentially altering its interaction with biological targets.[1][2] However, these modifications can also lead to unintended cross-reactivity with other biological molecules, triggering off-target effects or immunogenic responses.[3][4]
This guide provides a framework for assessing the cross-reactivity of this compound analogs, offering detailed experimental protocols and data presentation strategies to facilitate a comprehensive evaluation.
Hypothetical this compound Analogs for Comparison
To illustrate the comparison process, let's consider a series of hypothetical this compound analogs where either the alanine or norleucine residue is modified. These modifications could include changes in stereochemistry, substitution with other natural or non-natural amino acids, or alterations to the peptide backbone.
| Analog ID | Sequence/Modification | Rationale for Inclusion |
| WT | This compound | Wild-type dipeptide for baseline comparison. |
| Ana-1 | D-Alanyl-L-norleucine | Investigate the impact of stereochemistry at the N-terminus. |
| Ana-2 | L-Alanyl-D-norleucine | Investigate the impact of stereochemistry at the C-terminus. |
| Ana-3 | L-Leucyl-L-norleucine | Assess the effect of substituting alanine with its natural isomer, leucine. |
| Ana-4 | L-Alanyl-L-methionine | Compare with a natural dipeptide containing a structurally similar amino acid (methionine) to norleucine.[2] |
| Ana-5 | L-(N-methyl)Alanyl-L-norleucine | Examine the influence of backbone modification on cross-reactivity.[3] |
Experimental Approaches to Assess Cross-Reactivity
A multi-pronged approach employing both biochemical and cell-based assays is crucial for a thorough cross-reactivity assessment.
Antibody Binding Specificity: Peptide Competition ELISA
A Peptide Competition Enzyme-Linked Immunosorbent Assay (ELISA) is a fundamental technique to determine the specificity of an antibody for the parent peptide (this compound) and its potential to cross-react with the analogs.[5][6][7][8]
-
Plate Coating: 96-well microplates are coated with this compound (the target antigen) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[9][10][11]
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[9]
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.[9][12]
-
Competition: A fixed, predetermined concentration of an antibody specific to this compound is pre-incubated with increasing concentrations of the competitor peptides (WT, Ana-1 to Ana-5) for 1-2 hours at 37°C.[5][8]
-
Incubation: The antibody-peptide mixtures are then added to the coated and blocked wells and incubated for 1-2 hours at 37°C.[12]
-
Washing: The plates are washed as described in step 2.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour at room temperature.
-
Substrate Addition: After a final wash, a suitable substrate (e.g., TMB for HRP) is added, and the color is allowed to develop.
-
Data Acquisition: The reaction is stopped with a stop solution, and the absorbance is read at the appropriate wavelength using a microplate reader.
-
Analysis: The percentage of inhibition is calculated for each analog concentration, and the IC50 (the concentration of the analog required to inhibit 50% of the antibody binding) is determined.
| Analog ID | IC50 (µM) | Relative Cross-Reactivity (%) vs. WT |
| WT | 1.2 | 100 |
| Ana-1 | 15.8 | 7.6 |
| Ana-2 | 8.4 | 14.3 |
| Ana-3 | 3.1 | 38.7 |
| Ana-4 | 25.2 | 4.8 |
| Ana-5 | 11.5 | 10.4 |
Note: Data are hypothetical and for illustrative purposes only.
T-Cell Cross-Reactivity: ELISpot Assay
To assess the potential for the analogs to induce a cross-reactive T-cell response, an Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting cytokine secretion from individual T-cells.[13][14][15][16][17] This is particularly important for peptide therapeutics, as T-cell activation can lead to unwanted immunogenicity.[3]
-
Plate Preparation: ELISpot plates with a PVDF membrane are pre-coated with a capture antibody specific for a cytokine indicative of T-cell activation (e.g., IFN-γ or IL-2).[13][14]
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. T-cells can be further purified if a more specific response is being investigated.[13]
-
Cell Plating: A defined number of PBMCs or T-cells are added to the wells of the coated ELISpot plate.
-
Stimulation: The cells are stimulated with the this compound peptide (WT) and each of the analogs (Ana-1 to Ana-5) at various concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.
-
Cell Removal: The cells are washed away, leaving the secreted cytokines captured by the antibodies on the membrane.
-
Detection: A biotinylated detection antibody specific for the target cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: A substrate is added that precipitates at the site of the enzyme, forming a visible spot for each cytokine-secreting cell.
-
Data Acquisition and Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.
| Analog ID | Mean SFU/10^6 cells (at 10 µM) | Fold Change vs. WT |
| WT | 150 | 1.0 |
| Ana-1 | 25 | 0.17 |
| Ana-2 | 48 | 0.32 |
| Ana-3 | 120 | 0.80 |
| Ana-4 | 15 | 0.10 |
| Ana-5 | 65 | 0.43 |
| Negative Control | <5 | - |
| Positive Control | >500 | - |
Note: Data are hypothetical and for illustrative purposes only.
Visualization of Experimental Workflows and Biological Pathways
Clear visualization of experimental workflows and the underlying biological pathways is essential for communicating complex scientific concepts.
References
- 1. lifetein.com [lifetein.com]
- 2. Norleucine - Wikipedia [en.wikipedia.org]
- 3. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 6. Blocking Peptide Competition Protocol (BPCP) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. Peptide Competition Protocol: Novus Biologicals [novusbio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. ELISA based on peptide antigens reproducing cross-reactive viral epitopes to detect antibodies in latent autoimmune diabetes in adults vs. type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 12. affbiotech.com [affbiotech.com]
- 13. ELISPOT protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. T Cell ELISPOT: For the Identification of Specific Cytokine-Secreting T Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Functional Assays for L-Alanyl-L-norleucine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-norleucine is a dipeptide composed of L-alanine and the non-proteinogenic amino acid L-norleucine. Due to its structural similarity to other biologically active dipeptides, it is hypothesized to exhibit a range of functional activities, including enzyme inhibition, cellular transport, and modulation of cell signaling pathways. This guide outlines key functional assays to confirm and quantify the activity of this compound and provides comparative data from related dipeptides to serve as a benchmark for experimental outcomes.
I. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Many dipeptides, particularly those with proline or alanine at the penultimate position, are known to be DPP-IV inhibitors.
Comparative Data: DPP-IV Inhibitory Activity of Dipeptides
| Dipeptide | IC50 (µM) | Inhibition Mode | Reference |
| Trp-Leu | <45 | Competitive/Non-competitive | [1] |
| Trp-Arg | <45 | Competitive/Non-competitive | [1] |
| Trp-Lys | <45 | Competitive/Non-competitive | [1] |
| Phe-Leu-Gln-Pro | 65.3 ± 3.5 | Not specified | [2] |
| ILDKVGINY | 263 | Not specified | [3] |
| WAW | 103.66 | Not specified | [4] |
| WAY | 117.40 | Not specified | [4] |
| WPN | 128.59 | Not specified | [4] |
Experimental Protocol: DPP-IV Inhibition Assay
This protocol is adapted from commercially available fluorescence-based DPP-IV inhibitor screening assay kits.[3][5]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound (this compound) and reference inhibitors (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and any comparator dipeptides in a suitable solvent (e.g., water or DMSO).
-
Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate in the assay buffer to the desired working concentrations.
-
-
Assay Setup (in triplicate):
-
100% Initial Activity Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-IV enzyme.
-
Background Wells: Add 40 µl of Assay Buffer and 10 µl of the solvent used for the test compounds.
-
Inhibitor Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-IV enzyme, and 10 µl of the test compound at various concentrations.
-
Positive Control Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-IV enzyme, and 10 µl of a known DPP-IV inhibitor (e.g., Sitagliptin).
-
-
Initiation of Reaction:
-
Add 50 µl of the diluted Gly-Pro-AMC substrate solution to all wells.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Workflow for DPP-IV Inhibition Assay
II. Cellular Uptake Assay via Peptide Transporters (PepT1/PepT2)
Dipeptides are primarily absorbed in the intestine through the proton-coupled peptide transporters PepT1 and PepT2. Assessing the uptake of this compound by these transporters is crucial for understanding its oral bioavailability. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are a standard in vitro model for studying intestinal drug absorption and PepT1-mediated transport.
Comparative Data: Dipeptide Uptake Kinetics
| Dipeptide | Cell Line | Transporter | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Glycyl-sarcosine | Caco-2 | PepT1 | 0.7-2.4 | 8.4-21.0 | [6] |
| L-Alanyl-L-alanine | Hamster Jejunum | Not specified | Not specified | Not specified | [7] |
Note: Quantitative kinetic data for a wide range of dipeptides is sparse in publicly available literature, highlighting the need for direct experimental determination.
Experimental Protocol: Cellular Uptake in Caco-2 Cells
This protocol is based on established methods for assessing PepT1-mediated transport.[6][8]
Materials:
-
Caco-2 cells
-
24-well cell culture plates with permeable supports (e.g., Transwell®)
-
Hank's Balanced Salt Solution (HBSS), pH 6.0 (uptake buffer) and pH 7.4 (wash buffer)
-
Radiolabeled this compound (e.g., [3H] or [14C]-labeled) or a suitable analytical method for unlabeled compound (e.g., LC-MS/MS)
-
Known PepT1 substrate/inhibitor (e.g., Glycyl-sarcosine or Losartan)
-
Scintillation counter and scintillation fluid (if using radiolabeled compound)
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on permeable supports and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
-
Uptake Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).
-
Pre-incubate the cells with HBSS (pH 6.0) in the apical chamber for 15-20 minutes at 37°C.
-
Initiate the uptake by adding the uptake buffer (pH 6.0) containing various concentrations of labeled this compound to the apical chamber.
-
To confirm transporter-mediated uptake, run parallel experiments in the presence of a competitive inhibitor.
-
-
Termination of Uptake:
-
After a defined incubation time (e.g., 10-15 minutes), aspirate the uptake solution and wash the monolayers rapidly with ice-cold HBSS (pH 7.4) to stop the transport process.
-
-
Cell Lysis and Quantification:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
If using a radiolabeled compound, add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
If using an unlabeled compound, process the lysate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the uptake rate at each concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Workflow for Cellular Uptake Assay
III. Modulation of mTOR Signaling Pathway
Amino acids and their dipeptide transporters can influence the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Leucine, an isomer of norleucine, is a well-known activator of mTORC1.[9] Therefore, it is plausible that this compound could also modulate this pathway.
Experimental Protocol: Western Blot Analysis of mTORC1 Activation
This protocol outlines a general method to assess the phosphorylation status of key downstream targets of mTORC1.[10]
Materials:
-
Cell line of interest (e.g., HeLa, C2C12 myotubes)
-
Cell culture medium, fetal bovine serum (FBS), and dialyzed FBS
-
Amino acid-free medium
-
Test compound (this compound) and controls (e.g., Leucine)
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer for cell lysis
-
Primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Starvation:
-
Culture cells to ~80% confluency.
-
Starve cells of amino acids by incubating in amino acid-free medium for 1-2 hours.
-
-
Stimulation:
-
Stimulate the starved cells with this compound at various concentrations for a defined period (e.g., 30-60 minutes).
-
Include positive (Leucine) and negative (starved) controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
mTOR Signaling Pathway Diagram
IV. Antimicrobial and Antifungal Activity Assays
Certain dipeptides and peptides containing non-proteinogenic amino acids have demonstrated antimicrobial properties. Therefore, it is pertinent to screen this compound for such activity.
Comparative Data: Antimicrobial/Antifungal Activity of Peptides
| Peptide/Compound | Organism | MIC (µg/mL) | Reference |
| Dipeptide-based amphiphiles | Gram-positive bacteria | 0.1 - 10 | |
| Dipeptide-based amphiphiles | Gram-negative bacteria | 5 - 150 | |
| Dipeptide-based amphiphiles | Fungus | 1 - 50 | |
| NCR335 | E. coli | 8 | |
| NCR335 | B. subtilis | 4 | |
| NCR335 | S. cerevisiae | 4 |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound (this compound)
-
Positive control antibiotic/antifungal
-
Sterile 96-well microplates
Procedure:
-
Inoculum Preparation:
-
Grow the microbial strain overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of this compound in the appropriate broth in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
V. Cytotoxicity Assay
It is essential to assess the potential toxicity of this compound against mammalian cells, especially if it is being considered for therapeutic applications.
Comparative Data: Cytotoxicity of Leucine
| Compound | Cell Line | Effect | Concentration | Reference |
| Leucine | Bovine intestinal epithelial cells | Attenuated H2O2-induced cytotoxicity | 0.9 - 3.6 mmol/L | [9] |
| Leucine | Hepatocellular carcinoma cells | Dose-dependent cytotoxic effect | Not specified |
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium and FBS
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Conclusion
This guide provides a comprehensive overview of the key functional assays that can be employed to characterize the biological activity of this compound. By utilizing the detailed protocols and comparative data presented, researchers can effectively design experiments to elucidate the potential therapeutic and biological roles of this dipeptide. Given the absence of direct experimental data, it is imperative that the activity of this compound be confirmed through rigorous in vitro and in vivo studies. The provided frameworks for DPP-IV inhibition, cellular uptake, mTOR signaling modulation, antimicrobial activity, and cytotoxicity serve as a foundational starting point for such investigations.
References
- 1. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Alanyl-L-leucine | C9H18N2O3 | CID 96801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uptake of a series of neutral dipeptides including L-alanyl-L-alanine, glycylglycine and glycylsarcosine by hamster jejunum in vitro. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays [frontiersin.org]
- 10. Double-Edge Effects of Leucine on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and physicochemical comparison of the dipeptide L-Alanyl-L-norleucine and its structurally related counterparts: L-Alanyl-L-valine, L-Alanyl-L-leucine, and L-Alanyl-L-isoleucine. These dipeptides share an L-Alanine residue at the N-terminus, while the C-terminal residue varies among isomers of leucine, providing a valuable model for studying the impact of side-chain isomerism on peptide properties.
Due to a scarcity of direct comparative experimental studies, this guide focuses on a structural and physicochemical analysis based on available data. While specific experimental protocols for direct comparison are not available in the literature, a general methodology for determining key parameters is provided.
Physicochemical Properties of L-Alanyl Dipeptides
The subtle differences in the side-chain structure of the C-terminal amino acid residue significantly influence the physicochemical properties of these dipeptides. The following table summarizes key available data for this compound and its related dipeptides. It is important to note that much of the available data is computed, with experimental values being limited.
| Property | This compound | L-Alanyl-L-valine | L-Alanyl-L-leucine | L-Alanyl-L-isoleucine |
| Molecular Formula | C9H18N2O3[1] | C8H16N2O3 | C9H18N2O3[2][3] | C9H18N2O3[4] |
| Molecular Weight ( g/mol ) | 202.25[1] | 188.22 | 202.25[2][3] | 202.25[4] |
| Experimental Solubility | Data not available | Data not available | Water: 80 mg/mL (395.55 mM); DMSO: <1 mg/mL[5][6] | Data not available |
| Predicted XLogP3 | -2.7[1] | -3.0 | -2.8[2][3] | -2.6 |
| Crystal Structure Data | Data not available | Available[7] | Data not available | Available[4] |
Structural Comparison of C-Terminal Amino Acid Residues
The key differentiator among these dipeptides is the structure of the C-terminal amino acid. L-norleucine is a linear-chain isomer of leucine, while leucine, isoleucine, and valine are branched-chain amino acids. This variation in side-chain architecture impacts hydrophobicity, steric hindrance, and ultimately, how the dipeptide may interact with biological systems.
| Amino Acid | Structure | Key Features |
| L-Norleucine | Straight-chain alkyl group | Provides a non-branched hydrophobic side chain. |
| L-Valine | Isopropyl group | Branched at the β-carbon, introducing steric bulk closer to the peptide backbone. |
| L-Leucine | Isobutyl group | Branched at the γ-carbon, extending the hydrophobic surface area. |
| L-Isoleucine | sec-Butyl group | Contains a second chiral center and is branched at the β-carbon. |
Experimental Protocols
While direct comparative experimental data for these specific dipeptides is limited, the following section outlines a general protocol for a key experimental procedure.
General Protocol for Determination of Aqueous Solubility
This protocol describes a common method for determining the solubility of a dipeptide in an aqueous buffer at a specific temperature.
Materials:
-
Dipeptide of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or orbital shaker
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Accurately weigh an excess amount of the dipeptide and add it to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube.
-
Equilibration: Tightly seal the tubes and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet the excess, undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with a known volume of the mobile phase used for HPLC analysis.
-
Quantification by HPLC: Inject the diluted sample onto the HPLC system. The concentration of the dipeptide in the supernatant is determined by comparing the peak area to a standard curve of known dipeptide concentrations.
-
Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.
Visualization of Relationships and Processes
Logical Relationship of Dipeptides
The following diagram illustrates the structural relationship between the compared dipeptides, highlighting the isomeric nature of their C-terminal residues.
Generalized Dipeptide Transport Workflow
Dipeptides are typically transported into cells via specific transporters, such as the PEPT1 and PEPT2 transporters, which are proton-coupled. The following diagram illustrates a generalized workflow for the transport of a dipeptide into a cell.
Concluding Remarks
The structural variations among this compound, L-Alanyl-L-valine, L-Alanyl-L-leucine, and L-Alanyl-L-isoleucine, though subtle, are expected to lead to differences in their biological activities and physicochemical properties. The linear side chain of norleucine presents a distinct hydrophobic profile compared to the branched-chain isomers. The position of the branching in valine, leucine, and isoleucine will affect steric interactions and potentially alter receptor binding or enzymatic processing.
Further experimental investigation is crucial to fully elucidate the comparative performance of these dipeptides. Researchers are encouraged to use the provided general protocols as a starting point for their own comparative studies. Such data will be invaluable for applications in drug development, nutritional science, and biochemistry, where the precise structure of a peptide can dictate its efficacy and function.
References
- 1. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Alanyl-L-leucine | C9H18N2O3 | CID 96801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ala-Ile | C9H18N2O3 | CID 7408079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of a model dipeptide transport across blood-ocular barriers following systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Alanyl-L-leucine | H-Ala-Leu-OH | dipeptide compounds | TargetMol [targetmol.com]
- 7. Ala-Val | C8H16N2O3 | CID 96799 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Peptide Stability: A Comparative Analysis of Differential Scanning Calorimetry
In the landscape of drug development and biochemical research, ensuring the stability of peptides is paramount to their efficacy and shelf-life. Differential Scanning Calorimetry (DSC) has emerged as a cornerstone technique for elucidating the thermal stability of these biomolecules. This guide provides a comprehensive comparison of DSC with other prevalent analytical methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the most appropriate tools for their peptide stability studies.
At a Glance: Comparing Peptide Stability Analysis Techniques
Differential Scanning Calorimetry (DSC) is a powerful analytical technique that directly measures the heat capacity changes of a sample as a function of temperature. This allows for the determination of key thermodynamic parameters related to a peptide's stability, including the melting temperature (T_m), enthalpy (ΔH), and heat capacity change (ΔC_p).[1][2] While DSC is considered a gold standard for its accuracy and direct measurement capabilities, other techniques such as Circular Dichroism (CD) spectroscopy and Differential Scanning Fluorimetry (DSF) offer complementary or alternative approaches.
The following table summarizes the key characteristics of these techniques, providing a framework for selecting the most suitable method based on specific research needs.
| Feature | Differential Scanning Calorimetry (DSC) | Circular Dichroism (CD) Spectroscopy | Differential Scanning Fluorimetry (DSF) |
| Principle | Measures heat capacity changes during thermal denaturation.[1] | Measures changes in the absorption of circularly polarized light to monitor secondary and tertiary structure.[1][3] | Measures changes in fluorescence to monitor protein unfolding.[4][5] |
| Key Parameters | Melting Temperature (T_m), Enthalpy (ΔH), Heat Capacity (ΔC_p).[2] | Melting Temperature (T_m) based on structural changes.[1] | Apparent Melting Temperature (T_ma).[4] |
| Sample Throughput | Lower; typically sequential analysis. | High-throughput capabilities. | High-throughput; can run up to 96 samples simultaneously.[6] |
| Sample Consumption | Higher. | Lower. | Very low.[6] |
| Labeling Requirement | Label-free.[7] | Label-free. | Typically requires a fluorescent dye, though intrinsic fluorescence can be used.[5] |
| Directness of Measurement | Direct measurement of thermodynamic parameters.[7] | Indirect; infers thermal stability from structural changes. | Indirect; infers thermal stability from fluorescence changes.[6] |
| Information Provided | Complete thermodynamic profile of unfolding.[7] | Information on secondary and tertiary structure changes.[1] | Information on the midpoint of the unfolding transition. |
| Interference | Less susceptible to interference from solution components. | Can be affected by buffers and other UV-active molecules. | Fluorescence can be quenched or interfered with by some compounds.[7] |
Head-to-Head: Performance Data in Peptide Stability Analysis
The selection of an analytical technique is often guided by its performance in direct comparison with other methods. The following tables present quantitative data from studies that have compared the melting temperatures (T_m) of peptides and proteins determined by DSC, CD, and DSF.
Table 1: Comparison of Apparent T_m Values Determined by DSC and DSF
| Protein | T_m by DSC (°C) | T_m by DSF (°C) | Reference |
| Ribonuclease A | 62.5 | 61.8 | [8] |
| Lysozyme | 75.5 | 74.2 | [8] |
| Myoglobin | 78.5 | 77.5 | [8] |
| Chymotrypsinogen A | 61.0 | 60.1 | [8] |
Note: DSF values were determined using the peak values of the derivative curves, which generally show better correlation with DSC values.[8]
Table 2: Correlation of T_m Values Determined by DSF and CD Spectroscopy for Peptide-MHC Complexes
| Peptide-MHC Complex | T_m by DSF (°C) | T_m by CD (°C) | Reference |
| MART-1_27-35/A2 | 51.2 | 51.5 | [9] |
| HTLV-1 Tax_11-19/A2 | 68.5 | 68.0 | [9] |
| SL9/A2 | 59.0 | Not Reported | [9] |
| TYR/A2 | 67.0 | Not Reported | [10] |
| HA/DR1 | Not Reported | Not Reported | [10] |
A high correlation coefficient (R = 0.98) was observed between T_m values determined by DSF and CD, indicating excellent agreement between the two techniques for this application.[9][10]
Under the Microscope: Detailed Experimental Protocols
Reproducibility and accuracy are the bedrocks of scientific research. This section provides detailed methodologies for performing peptide stability analysis using DSC, CD, and DSF.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of a peptide by measuring its heat capacity as a function of temperature.
Materials:
-
Differential Scanning Calorimeter
-
Peptide sample (typically 0.1-1 mg/mL)
-
Matching buffer for reference cell
-
Degassing station
Protocol:
-
Instrument Start-up: Power on the DSC instrument and allow it to equilibrate. Increase the pressure in the cells to prevent boiling and bubble formation at elevated temperatures.[11]
-
Sample Preparation:
-
Prepare the peptide solution in the desired buffer. The concentration should be accurately determined.
-
Thoroughly degas both the peptide solution and the matching buffer to prevent bubble formation during the scan.
-
Carefully load the peptide solution into the sample cell and the matching buffer into the reference cell. Ensure no air bubbles are present in the cells.
-
-
Experimental Parameter Setup:
-
Set the starting and final temperatures for the scan. The range should encompass the entire unfolding transition of the peptide.
-
Define the scan rate. A typical scan rate is 60 °C/h, but it can be varied (e.g., 90 °C/h or 120 °C/h) to assess the kinetics of unfolding.[11]
-
Perform a buffer-buffer baseline scan using the same parameters to ensure a flat baseline.
-
Run the sample scan.
-
A rescan of the sample can be performed to assess the reversibility of the unfolding process.[11]
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.
-
The peak of the thermogram corresponds to the melting temperature (T_m).
-
The area under the peak represents the calorimetric enthalpy (ΔH_cal) of unfolding.
-
The change in heat capacity upon unfolding (ΔC_p) is determined from the difference in the pre- and post-transition baselines.
-
Circular Dichroism (CD) Spectroscopy
Objective: To monitor the thermal unfolding of a peptide by observing changes in its secondary and tertiary structure.
Materials:
-
CD Spectropolarimeter with a temperature controller
-
Quartz cuvette with a defined path length (e.g., 1 mm)
-
Peptide sample (typically 0.1-0.2 mg/mL)
-
CD-compatible buffer
Protocol:
-
Sample Preparation:
-
Prepare the peptide solution in a buffer that has low absorbance in the far-UV region.
-
Ensure the sample is free of aggregates by filtration.
-
Accurately determine the peptide concentration.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the temperature controller.
-
Set the wavelength range for the measurement (e.g., 190-260 nm for secondary structure).
-
Set the temperature ramp rate (e.g., 1 °C/min).
-
-
Data Collection:
-
Record a baseline spectrum of the buffer at the starting temperature.
-
Load the peptide sample into the cuvette.
-
Record CD spectra at increasing temperatures. Allow the sample to equilibrate at each temperature before measurement.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides) as a function of temperature.
-
The midpoint of the thermal transition curve is the melting temperature (T_m).
-
Differential Scanning Fluorimetry (DSF)
Objective: To determine the apparent melting temperature of a peptide by monitoring changes in fluorescence during thermal denaturation.
Materials:
-
Real-time PCR instrument or a dedicated DSF instrument
-
96-well PCR plates
-
Fluorescent dye (e.g., SYPRO Orange)
-
Peptide sample
-
Buffer
Protocol:
-
Sample Preparation:
-
Prepare a master mix containing the peptide, buffer, and the fluorescent dye at the desired concentrations.
-
Aliquot the master mix into the wells of a 96-well plate.
-
-
Instrument Setup:
-
Place the plate in the instrument.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 492 nm excitation and 610 nm emission for SYPRO Orange).
-
Program a temperature ramp, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
-
Data Collection:
-
The instrument will record the fluorescence intensity as the temperature increases.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting curve will be sigmoidal. The midpoint of this transition is the apparent melting temperature (T_ma). This can be determined from the peak of the first derivative of the melting curve.
-
Visualizing the Workflow and Logic
To further clarify the experimental processes and the logical flow of information in peptide stability analysis, the following diagrams are provided.
References
- 1. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. journaljpri.com [journaljpri.com]
- 3. Thermal (Tm) Stability Analysis - Creative Proteomics [creative-proteomics.com]
- 4. portlandpress.com [portlandpress.com]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. How DSC can complement your protein thermal stability studies | Malvern Panalytical [malvernpanalytical.com]
- 7. How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research | Malvern Panalytical [malvernpanalytical.com]
- 8. Measurement of the Thermal Unfolding of Proteins by Differential Scanning Calorimetry and Fluorescent Reporter Dyes. | NIST [nist.gov]
- 9. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isothermal Titration Calorimetry for Binding Affinity Studies
In the landscape of drug discovery and molecular interaction analysis, the precise determination of binding affinity is paramount. Among the array of biophysical techniques available, Isothermal Titration Calorimetry (ITC) stands out as a gold-standard method, providing a complete thermodynamic profile of molecular interactions. This guide offers an in-depth comparison of ITC with other prevalent techniques, namely Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI), supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their binding affinity studies.
Principles of Isothermal Titration Calorimetry
Isothermal Titration Calorimetry directly measures the heat change that occurs when two molecules interact.[1] In a typical experiment, a solution of one molecule (the ligand) is titrated into a solution containing the other molecule (the macromolecule) in a sample cell, all while maintaining a constant temperature.[2] The heat released or absorbed during this binding event is detected by sensitive thermopile circuits.[3] This allows for the direct determination of the binding affinity (K D), stoichiometry (n), and the enthalpy (ΔH) of the interaction in a single experiment.[4][5] From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the binding event.[3][6]
Comparison of ITC with Alternative Techniques: SPR and BLI
While ITC provides a wealth of thermodynamic information, other techniques like SPR and BLI offer complementary data, particularly on binding kinetics. The choice of technique often depends on the specific research question, sample availability, and desired throughput.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[7][8] This real-time monitoring allows for the determination of both binding affinity and kinetics (association and dissociation rates).[1][9] SPR is known for its high sensitivity and ability to analyze a wide range of interactions, from small molecules to large proteins.[1][9]
Biolayer Interferometry (BLI) is another optical, label-free technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[1][9] Similar to SPR, BLI provides real-time binding affinity and kinetic data.[9] Its use of disposable biosensor tips and a dip-and-read format makes it well-suited for higher throughput applications.[1][9]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for ITC, SPR, and BLI, offering a clear comparison to guide technique selection.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) |
| Primary Measurement | Heat change upon binding | Change in refractive index | Change in interference pattern |
| Key Deliverables | K D , n, ΔH, ΔS, ΔG | K D , k on , k off | K D , k on , k off |
| Affinity Range | mM to nM[3] | mM to pM[9] | mM to pM |
| Sample Requirement | High (mg of protein)[10][11] | Low (µg of protein)[9] | Low to moderate (µg of protein) |
| Throughput | Low (0.25 - 2 hours per assay)[12] | Moderate to High | High |
| Label-Free | Yes[13] | Yes[9] | Yes[14] |
| Immobilization Required | No[1] | Yes[14] | Yes[9] |
| Thermodynamic Data | Direct measurement of ΔH and ΔS[13] | Can be derived from van't Hoff analysis | Not typically performed[9] |
| Kinetic Data | No[1] | Yes[9] | Yes[9] |
Experimental Protocols
Detailed and meticulous experimental design is crucial for obtaining high-quality, reproducible data. Below are generalized protocols for conducting binding affinity studies using ITC, SPR, and BLI.
Isothermal Titration Calorimetry (ITC) Experimental Protocol
-
Sample Preparation:
-
Prepare the macromolecule and ligand in an identical, well-matched buffer to minimize heats of dilution.[13] Degas the buffer before use.[13]
-
Determine the accurate concentrations of the macromolecule and ligand. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.[13]
-
Ensure the purity of the samples is high (>90%) to avoid interference from contaminants.[15]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with the experimental buffer.
-
Set the experimental temperature, typically 25°C, but can be varied depending on the system under study.[4]
-
-
Loading the Instrument:
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell.
-
Allow the system to reach equilibrium after each injection, monitoring the heat change.
-
Continue injections until the binding sites on the macromolecule are saturated, and the heat change per injection becomes constant (representing only the heat of dilution).
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the integrated heat per injection against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model to determine the K D , n, and ΔH.[15]
-
Surface Plasmon Resonance (SPR) Experimental Protocol
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip based on the ligand's properties.
-
Activate the sensor surface (e.g., using EDC/NHS chemistry for amine coupling).
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active sites on the surface.
-
-
Analyte Binding Analysis:
-
Prepare a series of analyte concentrations in the running buffer.
-
Inject the analyte solutions over the ligand-immobilized surface, starting with the lowest concentration.
-
Monitor the association phase in real-time.
-
After the association phase, switch to flowing only the running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
If the interaction is reversible, the surface can be regenerated by injecting a solution that disrupts the binding (e.g., a low pH buffer or high salt concentration) without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Correct the sensorgrams for any bulk refractive index changes by subtracting the signal from a reference flow cell.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k on , k off , and K D .
-
Biolayer Interferometry (BLI) Experimental Protocol
-
Biosensor Preparation and Ligand Immobilization:
-
Hydrate the biosensor tips in the assay buffer.
-
Immobilize the ligand onto the biosensor surface using an appropriate chemistry (e.g., amine coupling, streptavidin-biotin).
-
-
Baseline Establishment:
-
Dip the ligand-coated biosensors into the assay buffer to establish a stable baseline.
-
-
Association:
-
Move the biosensors into wells containing different concentrations of the analyte and monitor the change in the interference pattern in real-time as the analyte binds to the immobilized ligand.
-
-
Dissociation:
-
Transfer the biosensors back into wells containing only the assay buffer to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
Align the sensorgrams to the baseline and correct for any baseline drift.
-
Fit the association and dissociation curves globally to a suitable binding model to determine the k on , k off , and K D .
-
Visualizing Workflows and Comparisons
To further clarify the experimental process and the relationship between these techniques, the following diagrams are provided.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool in the study of biomolecular interactions, offering a direct and label-free method to obtain a comprehensive thermodynamic profile of binding events. While techniques like SPR and BLI provide valuable kinetic information and higher throughput, ITC's ability to elucidate the enthalpic and entropic driving forces of an interaction provides a deeper understanding of the underlying molecular mechanisms. The choice of technique will ultimately be guided by the specific experimental goals, sample characteristics, and available resources. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to obtain the most relevant and robust data for their drug discovery and development endeavors.
References
- 1. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 2. Khan Academy [khanacademy.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Biophysics Core Facility - PBCF | Faculty of Medicine [uottawa.ca]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. xantec.com [xantec.com]
- 10. eBooks & Guides - The researcher’s guide to measuring binding affinity and why it matters [resources.nanotempertech.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. azom.com [azom.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. nicoyalife.com [nicoyalife.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Safety Operating Guide
Personal protective equipment for handling L-Alanyl-L-norleucine
Disclaimer: No specific Safety Data Sheet (SDS) for L-Alanyl-L-norleucine was identified. The following guidance is based on the safety data for structurally similar compounds, including L-Alanyl-L-leucine, L-Alanine, L(+)-Norleucine, and DL-Norleucine. It is imperative to handle this substance with care, assuming it may have similar properties to these analogs.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Alanyl-L-norleceucine. The following procedures for personal protective equipment (PPE), handling, storage, and disposal should be strictly followed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The recommended personal protective equipment is crucial to minimize exposure and ensure personal safety. A risk assessment should be conducted for specific laboratory procedures to determine if additional protection is required.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves | Such as nitrile or latex. Inspect gloves before use. |
| Body Protection | Laboratory coat | To protect skin and street clothing.[3] |
| Respiratory Protection | NIOSH-approved respirator with a dust cartridge | Recommended when handling the powder form to avoid inhalation of dust particles.[4] |
First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid responses.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[6] |
Operational Plan: Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to minimize dust generation and accumulation.[3]
-
Avoid breathing dust.[4]
Storage:
Disposal Plan
Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect waste in a suitable, labeled, and closed container for disposal by a licensed waste disposal company.[7] Do not mix with other waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.
-
Empty Containers: Triple rinse empty containers and collect the rinsate as chemical waste.[8] Once clean, containers can be disposed of as regular trash after defacing the label.[8]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
- 1. L-正亮氨酸 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cellseco.com [cellseco.com]
- 4. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
